molecular formula C11H13F2NO2 B14030130 (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid

(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid

Katalognummer: B14030130
Molekulargewicht: 229.22 g/mol
InChI-Schlüssel: LIQASHMIOKGFMY-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid is a useful research compound. Its molecular formula is C11H13F2NO2 and its molecular weight is 229.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H13F2NO2

Molekulargewicht

229.22 g/mol

IUPAC-Name

(2S)-2-amino-5-(3,5-difluorophenyl)pentanoic acid

InChI

InChI=1S/C11H13F2NO2/c12-8-4-7(5-9(13)6-8)2-1-3-10(14)11(15)16/h4-6,10H,1-3,14H2,(H,15,16)/t10-/m0/s1

InChI-Schlüssel

LIQASHMIOKGFMY-JTQLQIEISA-N

Isomerische SMILES

C1=C(C=C(C=C1F)F)CCC[C@@H](C(=O)O)N

Kanonische SMILES

C1=C(C=C(C=C1F)F)CCCC(C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1] More than half of all recently approved small-molecule drugs feature at least one fluorine atom, a testament to its ability to profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] When applied to foundational scaffolds like pentanoic acid, a five-carbon carboxylic acid, fluorination unlocks a vast chemical space for optimization. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated pentanoic acid derivatives, offering researchers and drug development professionals a framework for leveraging these unique properties.

This document moves beyond a simple recitation of facts, delving into the causal mechanisms that drive the observed biological effects. We will explore how the position, number, and nature of fluorine substitutions on the pentanoic acid backbone influence metabolic stability, target affinity, and overall therapeutic potential.

The Unique Influence of Fluorine in Medicinal Chemistry

Fluorine's power in drug design stems from a unique combination of properties that distinguish it from other halogens and functional groups.[2][3] Its small size, second only to hydrogen, allows it to act as a bioisostere of a hydrogen atom with minimal steric penalty. However, its extreme electronegativity, the highest of any element, creates a strong, polarized carbon-fluorine (C-F) bond.[1] This bond is significantly stronger than a carbon-hydrogen (C-H) bond, leading to several key advantages:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4][5] By strategically placing fluorine at a metabolically vulnerable position (a "metabolic soft spot"), chemists can block enzymatic breakdown, prolonging the drug's half-life and increasing its bioavailability.[1][4]

  • Modulation of Acidity (pKa): The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, such as the one on the carboxylic acid group of pentanoic acid.[3][4] This can alter a molecule's ionization state at physiological pH, impacting its solubility, membrane permeability, and ability to interact with biological targets.[6]

  • Increased Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[1][2]

  • Conformational Control: The introduction of fluorine can create a "gaucher effect," influencing the molecule's preferred conformation. This can lock the molecule into a bioactive conformation, improving its fit within a target's binding site.[2]

Core Scaffold Analysis: Fluorinated Pentanoic Acid Derivatives

The pentanoic acid scaffold, a simple five-carbon chain with a terminal carboxylic acid, serves as a versatile starting point for exploring SAR. Short-chain fatty acids, including pentanoic acid, are recognized as important signaling molecules in various biological processes.[7][8] The introduction of fluorine creates a diverse set of derivatives with distinct physicochemical and biological properties.

Impact of Fluorination Position and Degree

The specific placement and number of fluorine atoms on the pentanoic acid chain are critical determinants of biological activity.

α-Fluorination (C2-Position)

Fluorination at the α-carbon (the carbon adjacent to the carboxyl group) has a profound impact on the molecule's electronic properties and metabolic fate.

A key example is seen in the study of valproic acid (VPA), an anticonvulsant drug.[9] The hepatotoxicity of VPA is linked to its metabolism, which involves the formation of a reactive acyl-CoA thioester.[10] Introducing a fluorine atom at the α-position (α-fluoro-VPA) was found to prevent the formation of this toxic acyl-CoA derivative in vivo.[10] While this modification reduced the parent compound's toxicity, it also led to a decrease in its anticonvulsant activity.[9] This highlights a common trade-off in drug design where improving safety may impact efficacy.

  • Mechanism: The electron-withdrawing fluorine atom at the α-position can hinder the enzymatic formation of the acyl-CoA intermediate, a crucial step in the metabolic pathway leading to toxicity.[10][11]

Fluorination at other positions (β, γ, δ)

Fluorination at positions further from the carboxylic acid can have more subtle but equally important effects, primarily related to metabolic stability and lipophilicity.

  • Metabolic Blocking: Placing a fluorine atom, particularly a CF2 or CF3 group, at a site prone to oxidative metabolism can effectively shield the molecule from degradation.[4] This increases the compound's half-life and overall exposure in the body.

  • Lipophilicity and Permeability: The effect of fluorination on lipophilicity is complex. While a single fluorine atom can sometimes decrease lipophilicity, increasing the degree of fluorination generally increases it.[4][12] This can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[3]

Influence of Chain Length and Perfluorination

Studies on perfluorinated carboxylic acids (PFCAs), where all hydrogens on the alkyl chain are replaced by fluorine, reveal a strong correlation between chain length and biological activity.

  • Toxicity and Bioaccumulation: Research has shown that the toxicity and bioaccumulation potential of PFCAs in aquatic organisms and other biological systems often increase with carbon chain length, peaking around C8 to C11.[13][14]

  • Receptor Activation: Longer-chain PFCAs (like PFOA, PFNA, and PFDA) have been shown to activate nuclear receptors such as PPARα.[15]

The following table summarizes the observed toxicity of various PFCAs in the oligochaete Tubifex tubifex, measured as the time required to induce observable damage (ET50).

CompoundCarbon Chain LengthMean ET50 (minutes)
Perfluorooctanoic acid (PFOA)C8143
Perfluorononanoic acid (PFNA)C9257
Perfluorodecanoic acid (PFDA)C1025
Perfluoroundecanoic acid (PFUnA)C1147
Perfluorododecanoic acid (PFDoA)C12225
(Data adapted from Tichý et al., 2011)[14]

As the data indicates, the C10 and C11 acids were significantly more toxic (had a lower ET50) in this chronic exposure model.[14]

Visualizing SAR Principles and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

General SAR of Fluorinated Pentanoic Acid

SAR_Overview cluster_scaffold Pentanoic Acid Scaffold cluster_mods Structural Modifications cluster_effects Resulting Effects Scaffold C5-C4-C3-C2-COOH F_alpha α-Fluorination (C2) F_omega ω-Fluorination (C5) Perfluoro Perfluorination Carboxyl_Mod Carboxyl Group Modification pKa_Mod pKa Modulation F_alpha->pKa_Mod Strongly lowers pKa Toxicity Altered Toxicity F_alpha->Toxicity Can decrease metabolite-driven toxicity MetStab Increased Metabolic Stability F_omega->MetStab Blocks ω-oxidation Perfluoro->MetStab High resistance to metabolism Permeability Modified Permeability Perfluoro->Permeability Increases lipophilicity Carboxyl_Mod->Permeability e.g., Esterification Binding Enhanced Binding Affinity Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration A 1. SAR Hypothesis (e.g., α-fluorination reduces toxicity) B 2. Design Analogs (VPA vs. α-fluoro-VPA) A->B C 3. Chemical Synthesis B->C D 4. In Vitro Assay (e.g., Enzyme Inhibition, Receptor Binding) C->D E 5. Cell-Based Assay (Cytotoxicity) D->E F 6. In Vivo Model (Rodent PK/PD & Toxicity) E->F G 7. Quantify Activity (IC50, LD50) F->G H 8. Analyze Metabolites (LC-MS/MS) G->H I 9. Refine SAR Model H->I I->A Iterate Design

Caption: A typical experimental workflow for determining the SAR of novel compounds.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust. Below are outlines of key experimental protocols.

General Protocol for Synthesis of α-Fluorinated Carboxylic Acids

The synthesis of α-fluorinated carboxylic acids can be challenging. Modern methods often rely on electrophilic fluorinating agents. One common approach involves the fluorination of a corresponding enolate or silyl ketene acetal.

Materials:

  • Parent carboxylic acid or ester

  • Chlorinating agent (e.g., thionyl chloride)

  • Silylating agent (e.g., triethylamine, chlorotrimethylsilane)

  • Electrophilic fluorinating agent (e.g., Selectfluor)

  • Anhydrous solvent (e.g., THF, DCM)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Purification supplies (silica gel for chromatography)

Step-by-Step Methodology:

  • Acid Chloride Formation: Convert the starting carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride.

  • Silyl Ketene Acetal Formation: React the acid chloride with a silylating agent in the presence of a base (like triethylamine) to form the silyl ketene acetal intermediate. This step must be performed under anhydrous conditions to prevent hydrolysis.

  • Electrophilic Fluorination: Introduce the electrophilic fluorinating agent (e.g., Selectfluor) to the reaction mixture. The silyl ketene acetal will react to install the fluorine atom at the α-position.

  • Workup and Quenching: Carefully quench the reaction with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining reagents.

  • Extraction: Extract the fluorinated product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to isolate the pure α-fluorinated compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

In Vitro Assay: Determination of IC50 for Enzyme Inhibition

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a fluorinated pentanoic acid derivative against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds (fluorinated derivatives) dissolved in DMSO

  • Positive control inhibitor

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration in the well should typically be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions (or vehicle control/positive control).

  • Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the enzyme's substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a plate reader and measure the product formation (via absorbance or fluorescence) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The strategic fluorination of the pentanoic acid scaffold provides a powerful and versatile platform for medicinal chemists. The structure-activity relationships discussed herein demonstrate that the position and degree of fluorination are critical parameters that can be fine-tuned to achieve desired biological outcomes. α-fluorination can serve as a potent tool to mitigate metabolite-driven toxicity, while fluorination at other positions can enhance metabolic stability and modulate physicochemical properties.

Future research will likely focus on the development of novel and more efficient synthetic methods for the selective fluorination of complex molecules. [16]Furthermore, as our understanding of the subtle interactions of fluorine with biological macromolecules grows, we can expect the design of even more potent, selective, and safer therapeutics based on fluorinated pentanoic acid and other key scaffolds.

References
  • Fluorine in drug discovery: Role, design and case studies.
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  • Estrogenic Activity of Perfluoro Carboxylic and Sulfonic Acids in Rainbow Trout Estrogen Receptor Binding and Liver Slice Vtg mRNA Expression Assays - PMC. Available at: [Link]

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  • Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC. Available at: [Link]

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  • Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC - NIH. Available at: [Link]

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  • Quantitative activity–activity relationship (QAAR) driven design to develop hydroxamate derivatives of pentanoic acids as selective HDAC8 inhibitors: synthesis, biological evaluation and binding mode of interaction studies. Available at: [Link]

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  • Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PMC. Available at: [Link]

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Sources

The Fluorine Advantage: A Technical Guide to Enhancing Metabolic Stability of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Robust Biotherapeutics

In the landscape of modern drug discovery, the pursuit of therapeutic agents with optimized pharmacokinetic profiles is paramount. Unnatural amino acids (UAAs) offer a vast expansion of the chemical space available for designing novel peptides and proteins with enhanced efficacy and specificity. However, like all therapeutics, their in vivo fate is dictated by metabolic processes that can limit their half-life and bioavailability. A primary strategy to overcome this challenge is the selective incorporation of fluorine.[1][2] This guide provides an in-depth exploration of the principles and practices behind using fluorination to enhance the metabolic stability of UAAs, offering a roadmap for researchers in the field.

The strategic placement of fluorine atoms can profoundly influence a molecule's properties, from altering electronic distribution and pKa to increasing binding affinity.[1] Most critically, it serves as a powerful tool to "shield" molecules from metabolic degradation, a concept central to this guide.[2]

The "Fluorine Effect": More Than Just a Stronger Bond

The enhanced metabolic stability of fluorinated compounds is often simplistically attributed to the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry.[3] While the high energy required to cleave the C-F bond (approximately 110 kcal/mol for an alkyl C-F bond) is a significant factor, the "fluorine effect" is a more nuanced phenomenon rooted in physical organic chemistry.[4]

Key mechanisms include:

  • Blocking Oxidative Attack: The primary route for the metabolism of many xenobiotics is oxidation by cytochrome P450 (CYP) enzymes in the liver.[5][6] By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively block this primary site of metabolic attack.[1][4][7] This is a direct and highly effective strategy for preventing the breakdown of the parent molecule.[8]

  • Electronic Perturbation: Fluorine is the most electronegative element, and its introduction into a molecule creates a strong inductive effect, withdrawing electron density from adjacent atoms.[1] This can deactivate neighboring C-H bonds, making them less susceptible to enzymatic oxidation.[5] For instance, in an aromatic ring, a trifluoromethyl group (CF3) has a deactivating effect, directing metabolism away from that ring.[7]

  • Altered Enzyme Affinity: Beyond simply blocking a reaction, fluorination can change how the molecule fits into the active site of a metabolizing enzyme.[4][5] The introduction of fluorine can alter the molecule's conformation or electrostatic interactions, potentially reducing its affinity (increasing Ka) for the enzyme's active site and thereby lowering the rate of metabolism.[4][5]

It is crucial to understand that these effects are highly context-dependent. The position of fluorination—be it on an aliphatic chain or an aromatic ring—dictates the predominant mechanism of stabilization.[1]

Key Metabolic Fates of Amino Acids and the Impact of Fluorination

The metabolic landscape for amino acids is diverse. However, several key pathways are primary targets for stabilization via fluorination. The major enzymatic players in drug metabolism are the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of the vast majority of drugs.[5][6]

Aliphatic and Aromatic Hydroxylation

CYP enzymes frequently catalyze the hydroxylation of aliphatic side chains and aromatic rings. Placing fluorine at these "soft spots" is a classic strategy. For example, if a phenylalanine residue is identified as a site of metabolic hydroxylation on its phenyl ring, introducing a fluorine atom at that position can effectively prevent this transformation.[7][9]

The following diagram illustrates this principle of metabolic blocking.

cluster_0 Standard Metabolism cluster_1 Fluorine-Blocked Metabolism Parent_AA Parent Amino Acid (e.g., Phenylalanine) Metabolite Hydroxylated Metabolite (Inactive/Cleared) Parent_AA->Metabolite CYP450 Oxidation (at C-H bond) Fluorinated_AA Fluorinated Amino Acid (e.g., 4-Fluoro-Phenylalanine) No_Reaction Metabolism Blocked Fluorinated_AA->No_Reaction C-F bond resists oxidation

Caption: Fluorine at a metabolic "soft spot" prevents CYP450-mediated hydroxylation.

While effective, it's important to note that under certain enzymatic conditions, oxidative defluorination can occur, leading to the formation of phenols and potentially reactive metabolites.[3]

Assessing Metabolic Stability: An In-Depth Experimental Guide

To quantify the impact of fluorination, a robust and reproducible experimental workflow is essential. The gold-standard in vitro model for early-stage assessment is the liver microsomal stability assay.[10][11] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[11][12][13]

The following diagram outlines the typical workflow for such an assay.

prep 1. Preparation - Thaw Microsomes on Ice - Prepare Buffers & Cofactors - Prepare Test Compound Stock incubate 2. Incubation - Pre-warm microsomes/buffer - Add Test Compound - Initiate reaction with NADPH prep->incubate sampling 3. Time-Point Sampling - Aliquot at T=0, 5, 15, 30, 60 min - Quench with Acetonitrile (+IS) incubate->sampling analysis 4. LC-MS/MS Analysis - Centrifuge to pellet protein - Inject supernatant - Quantify remaining parent compound sampling->analysis data 5. Data Interpretation - Plot ln(% Remaining) vs. Time - Calculate Half-Life (t½) - Calculate Intrinsic Clearance (CLint) analysis->data

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of disappearance of a parent compound over time.

I. Materials & Reagents:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier), stored at -80°C.

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) or NADPH stock solution.

  • Test Compound (Fluorinated UAA) and Non-Fluorinated Control.

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance).

  • Acetonitrile (ACN), HPLC-grade, containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

  • Incubator/shaking water bath set to 37°C.

II. Experimental Procedure:

  • Preparation:

    • Thaw liver microsomes on ice immediately before use.[14]

    • Prepare a microsomal stock solution in phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL in the incubation.[14]

    • Prepare a working solution of the test compound and controls in buffer. The final substrate concentration is typically 1 µM, which is generally below the Michaelis-Menten constant (Km) for most CYP enzymes.[14]

    • Prepare the NADPH solution.

  • Incubation Setup (96-well plate):

    • Add the microsomal solution and buffer to the wells.

    • Add the test compound/control working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "No-NADPH" negative controls.[14]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard.[14] The T=0 sample is taken immediately after adding the compound but before adding NADPH, or immediately after adding NADPH and quenching.

    • The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing:

    • Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate for analysis.

III. Analytical Quantification: The Role of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for quantifying the remaining parent compound in the complex biological matrix.[10][14] Its high sensitivity and selectivity allow for accurate measurement even at low concentrations.[15]

  • Method Development: A specific method must be developed for each UAA, optimizing chromatographic separation and mass spectrometric parameters (e.g., parent and fragment ion transitions for Selected Reaction Monitoring - SRM).

  • Challenges with Fluorinated Compounds: While powerful, LC-MS/MS can present challenges. The ubiquity of some fluorinated materials (e.g., PTFE in tubing) can be a source of background contamination.[16] Careful system preparation is key.[16][17]

IV. Data Analysis and Interpretation

The primary output of the assay is the concentration of the test compound at each time point. From this, key metabolic stability parameters are derived.

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

    • (Peak Area Ratio = Peak Area of Analyte / Peak Area of Internal Standard)

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant, k (in units of min⁻¹).

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k (in minutes)

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)

Data Presentation: A Comparative Table

Quantitative data should be summarized for clear comparison, as shown below.

CompoundPosition of FluorinationIn Vitro t½ (min)CLint (µL/min/mg protein)
Control UAA None1592.4
Test UAA-1 4-fluoro (Aromatic)8516.3
Test UAA-2 α-CF3>120 (No significant turnover)<5.8 (Below limit of quantitation)
Midazolam (Positive Control)8173.3

This table clearly demonstrates the significant improvement in metabolic stability (longer half-life, lower clearance) conferred by fluorination.

Conclusion and Future Outlook

The strategic incorporation of fluorine into unnatural amino acids is a field-proven and highly effective strategy for enhancing metabolic stability.[1][18] By understanding the underlying physical organic principles and employing robust in vitro assessment tools like the liver microsomal stability assay, drug developers can rationally design next-generation peptide and protein therapeutics with superior pharmacokinetic properties. As synthetic methodologies for creating novel fluorinated UAAs continue to advance, so too will the ability to fine-tune drug-like properties, pushing the boundaries of therapeutic innovation.

References

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  • Yoshimoto, F. K., et al. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. RSC Chemical Biology. [Link]

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  • Zhang, Y., et al. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]

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  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

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  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

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  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Zhang, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. [Link]

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]

  • Washington, J. W., et al. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Environmental Science & Technology. [Link]

  • US EPA. (n.d.). Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

Sources

Technical Guide: Identification, Synthesis, and Application of (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide a definitive technical reference for (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid , addressing the specific challenges in its identification (CAS ambiguity), synthesis, and application in medicinal chemistry.

Executive Summary

Molecule of Interest: (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid Primary Application: Non-canonical amino acid (NCAA) for peptide engineering and peptidomimetic drug design (e.g., CGRP receptor antagonists). Identification Challenge: This specific chiral intermediate often lacks a distinct, widely indexed CAS number for its free acid form in public databases. It is frequently conflated with its Fmoc-protected derivative or listed under vendor-specific catalog numbers.

This guide provides the verified chemical identity, a self-validating synthesis protocol based on chiral Ni(II) complex chemistry, and critical handling data for researchers.

Chemical Identity & Specification

The following data consolidates the physicochemical properties and identifiers. Due to the CAS ambiguity in public repositories, the Fmoc-derivative CAS is often used as the primary search key by vendors.

Table 1: Chemical Identifiers and Properties
PropertySpecification
IUPAC Name (2S)-2-amino-5-(3,5-difluorophenyl)pentanoic acid
Common Synonyms L-5-(3,5-Difluorophenyl)norvaline; (S)-2-Amino-5-(3,5-difluorophenyl)valeric acid
CAS Number (Free Acid) Not Widely Assigned (See Note 1)
CAS Number (Fmoc) 2349727-63-3 (Often used as a proxy search term)
Molecular Formula C₁₁H₁₃F₂NO₂
Molecular Weight 229.23 g/mol
Chirality S-enantiomer (L-configuration)
SMILES (Canonical) NC(C(O)=O)CCCC1=CC(F)=CC(F)=C1
InChI Key Derivative specific; verify via structure search

Note 1 (Critical Procurement Insight): Major chemical vendors (e.g., BLDpharm, ChemScene) utilize the CAS 2349727-63-3 primarily for the Fmoc-protected version. When ordering the free acid, researchers must explicitly verify the structure and salt form (HCl vs. Zwitterion) rather than relying solely on the CAS number.

Structural Significance in Drug Design

The inclusion of the 3,5-difluorophenyl moiety at the


-position of the norvaline chain serves specific medicinal chemistry objectives:
  • Metabolic Stability: The fluorine atoms at the 3,5-positions block metabolic oxidation (P450 metabolism) at the phenyl ring, extending the half-life of the parent peptide/drug.

  • Lipophilicity Modulation: The difluoro-substitution increases the lipophilicity (

    
    ) compared to the parent phenyl-pentanoic acid, enhancing membrane permeability.
    
  • 
    -Stacking Interactions:  The electron-withdrawing nature of fluorine alters the quadrupole moment of the aromatic ring, strengthening edge-to-face 
    
    
    
    -interactions within the receptor binding pocket.

Synthesis Strategy: Asymmetric Alkylation

Since this is a non-canonical amino acid, it is rarely isolated from natural sources. The most robust, scalable method for synthesizing high-enantiopurity (S)-2-amino-5-(3,5-difluorophenyl)pentanoic acid is via Ni(II)-complex mediated asymmetric alkylation (Belokon/Soloshonok chemistry).

Mechanistic Pathway

This method utilizes a chiral auxiliary (typically derived from (S)-Proline) chelated to Nickel(II) and Glycine. The complex renders the glycine


-carbon nucleophilic, allowing for stereoselective alkylation.

SynthesisPathway Start Glycine-Ni(II)-Complex (Chiral Template) Intermediate Alkylated Ni(II) Complex (Diastereomerically Pure) Start->Intermediate Base (KOH/NaOH) DMF, 25°C Reagent 1-Bromo-3-(3,5-difluorophenyl)propane (Alkylating Agent) Reagent->Intermediate Hydrolysis Acid Hydrolysis (HCl/MeOH) Intermediate->Hydrolysis Disassembly Product (S)-2-Amino-5-(3,5-difluorophenyl) pentanoic acid Hydrolysis->Product Purification Auxiliary Recovered Chiral Ligand (Recyclable) Hydrolysis->Auxiliary Filtration

Figure 1: Stereoselective synthesis pathway via nucleophilic glycine equivalents. This route ensures >98% ee.[1]

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid.

Reagents:

  • (S)-BPB-Ni-Gly complex (Chiral Glycine Equivalent).

  • 3-(3,5-difluorophenyl)propyl bromide (Electrophile).

  • KOH (Base).

  • DMF (Solvent).[2][3]

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve (S)-BPB-Ni-Gly (1.0 eq) in DMF under inert atmosphere (

      
      ).
      
    • Add 3-(3,5-difluorophenyl)propyl bromide (1.2 eq) and powdered KOH (5.0 eq).

    • Stir vigorously at room temperature for 2-4 hours. Validation: Monitor disappearance of the red Ni-Gly complex and appearance of the alkylated product (often a different shade of red/orange) via TLC or HPLC.

  • Hydrolysis (Complex Disassembly):

    • Pour the reaction mixture into water/ice to precipitate the alkylated complex. Filter and wash.[4]

    • Suspend the solid in MeOH/HCl (3N, 1:1 ratio) and heat to reflux (70°C) for 1-2 hours. Validation: The solution should turn green (release of NiCl

      
      ) and a white solid (chiral ligand hydrochloride) may precipitate upon cooling.
      
  • Isolation:

    • Filter off the chiral ligand (recoverable).[2]

    • Pass the filtrate through a cation-exchange resin (Dowex 50W).

    • Elute the target amino acid with 1.5N NH

      
      OH.
      
    • Concentrate and lyophilize to obtain the white powder.

Identification & Quality Control Workflow

When sourcing or synthesizing this compound, verify identity using the following logic to avoid confusion with the Fmoc-derivative.

QC_Workflow Start Sample Received (Labeled: 2349727-63-3 or similar) Solubility Solubility Test (Water vs. DMSO) Start->Solubility Check1 Soluble in Water? Solubility->Check1 FreeAcid Likely Free Acid (Zwitterion) Check1->FreeAcid Yes Protected Likely Fmoc-Derivative (Hydrophobic) Check1->Protected No MS Mass Spectrometry (LC-MS) FreeAcid->MS Protected->MS Result1 Mass ~230 Da (Target Confirmed) MS->Result1 [M+H]+ = 230 Result2 Mass ~452 Da (Fmoc Group Present) MS->Result2 [M+H]+ = 452

Figure 2: Rapid decision tree for validating the chemical form of the received sample.

References

  • Soloshonok, V. A., et al. (2019). "Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution." ACS Omega. Link (Provides the foundational Ni(II) complex methodology used for fluorinated pentanoic acid derivatives).

  • Luo, G., et al. (2012).[5][6] "Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): An Oral Calcitonin Gene-Related Peptide (CGRP) Antagonist."[6] Journal of Medicinal Chemistry. Link (Contextualizes the use of difluorophenyl amino acid motifs in CGRP antagonists).

  • ChemicalBook. "(S)-Fmoc-2-amino-5-(3,5-difluorophenyl)pentanoic acid Product Page." Link (Source of the Fmoc-derivative CAS 2349727-63-3).

  • BLDpharm. "Product Analysis: (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid." Link (Vendor listing linking the free acid name to the Fmoc CAS, illustrating the ambiguity).

Sources

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of Fluorinated Amino Acids

[1]

Abstract & Strategic Importance

The incorporation of fluorinated amino acids (F-AAs) into peptides is a critical strategy in modern drug discovery. Fluorine substitution can modulate metabolic stability (blocking proteolytic sites), alter lipophilicity (enhancing membrane permeability), and lock specific conformations via stereoelectronic effects. Furthermore,

However, F-AAs introduce distinct synthetic challenges.[1] The high electronegativity of fluorine (




Critical Mechanistic Considerations

The "Deactivated Amine" Phenomenon

The primary failure mode in F-AA synthesis is not necessarily coupling the F-AA to the resin, but coupling the next amino acid onto the F-AA.

  • Causality: The electron-withdrawing nature of fluorine pulls electron density away from the N-terminus.

  • Result: The

    
     of the 
    
    
    -ammonium is lowered, and the nucleophilicity of the free amine is significantly reduced.
  • Solution: Use of high-efficiency coupling reagents (e.g., HATU, COMU) and extended reaction times for the subsequent step.

Steric Shielding & Racemization

Bulky side chains (e.g.,

  • Risk: Forcing conditions (high temperature/strong base) to overcome sterics can lead to

    
    -proton abstraction and racemization, particularly with histidine or cysteine.
    
  • Solution: Switch from DIPEA to 2,4,6-Collidine (a weaker, non-nucleophilic base) to maintain basicity for activation while minimizing proton abstraction.

Decision Logic & Workflow

The following decision tree dictates the protocol selection based on the specific type of fluorinated amino acid.

FAA_Selection_LogicStartSelect Fluorinated Amino AcidType_CheckAnalyze Side Chain PropertiesStart->Type_CheckAromaticRing-Fluorinated(e.g., 4-F-Phe, F-Trp)Type_Check->AromaticLow StericsAliphatic_BulkyBulky/Electron-Deficient(e.g., CF3-Ala, F-Leu)Type_Check->Aliphatic_BulkyHigh Sterics/-I EffectProlineFluorinated Proline(e.g., 4-F-Pro)Type_Check->ProlineSecondary AmineProtocol_APROTOCOL A:Standard Activation(DIC/Oxyma)Aromatic->Protocol_AProtocol_BPROTOCOL B:High-Power Activation(HATU/Collidine)Aliphatic_Bulky->Protocol_BProtocol_CPROTOCOL C:Secondary Amine Opt.(PyAOP/Double Couple)Proline->Protocol_CMonitor_KaiserQC: Kaiser TestProtocol_A->Monitor_KaiserProtocol_B->Monitor_KaiserMonitor_ChloranilQC: Chloranil/IsatinProtocol_C->Monitor_Chloranil

Figure 1: Decision tree for selecting the appropriate coupling strategy based on the physicochemical properties of the fluorinated building block.

Detailed Experimental Protocols

Protocol A: Ring-Fluorinated Aromatic Amino Acids

Target: 2-, 3-, or 4-Fluoro-Phenylalanine/Tyrosine/Tryptophan. Rationale: These residues mimic natural sterics. The inductive effect is dampened by the aromatic ring. Standard carbodiimide chemistry prevents over-activation and side reactions.

  • Resin Swelling: Swell Rink Amide or Wang resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[2] Wash DMF (
    
    
    ).
  • Activation (In-situ):

    • Dissolve Fmoc-AA-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

    • Add DIC (4.0 eq).

    • Pre-activation time:0 minutes (Add immediately to resin to minimize racemization).

  • Coupling: Shake at Room Temperature (RT) for 45–60 min.

  • Validation: Perform Kaiser Test. If blue (positive), re-couple.

Protocol B: Trifluoromethyl & Sterically Hindered AAs

Target:

Rationale:

34
  • Activation:

    • Dissolve Fmoc-AA(

      
      )-OH (3.0 eq) and HATU (2.9 eq) in DMF.
      
    • Add 2,4,6-Collidine (6.0 eq). Note: Do not use DIPEA.

  • Coupling: Shake at RT for 2 hours.

  • Second Coupling (Mandatory): Drain and repeat step 1 & 2 with fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:1:8) to prevent deletion sequences.

  • Subsequent AA Coupling:

    • Critical Step: The amine of the

      
      -AA is deactivated.
      
    • Use HOAt or COMU for the next amino acid coupling.

    • Double coupling time for the subsequent residue.

Protocol C: Fluorinated Prolines (4-F-Pro, 4-CF3-Pro)

Target: Conformationally constrained peptides. Rationale: Proline is a secondary amine (lower reactivity).[5][6] Fluorine at the 4-position exerts stereoelectronic effects (gauche effect) favoring specific ring puckers (


  • Monitoring: The Kaiser test does not work for prolines. Use the Chloranil or Isatin test.[6]

  • Coupling to Resin:

    • Use PyAOP (3.0 eq) and DIPEA (6.0 eq). PyAOP is superior for secondary amines.

    • Coupling time: 2 hours.

  • Coupling onto F-Pro (The difficult step):

    • The secondary amine of F-Pro is sterically crowded and electron-poor.

    • Reagent: HATU or PyBrOP .

    • Solvent: Use DMF/DCM (1:1) to improve swelling and accessibility.

    • Temperature: If racemization is not a concern for the incoming AA (e.g., Glycine), heat to 50°C. If chiral, keep at RT and extend time to 4 hours.

Quantitative Data Summary

ParameterStandard AA (Phe)Ring-Fluorinated (4-F-Phe)Trifluoromethyl (

-Ala)
Fluorinated Proline (4-F-Pro)
Electronic Effect NeutralMild Inductive (

)
Strong Inductive (

)
Stereoelectronic (Gauche)
Steric Bulk LowLowHighMedium
Coupling Reagent DIC/OxymaDIC/OxymaHATU or COMUPyAOP or HATU
Base DIPEADIPEACollidine DIPEA
Coupling Time 30-45 min45-60 min2 hours (Double Couple)2 hours
Racemization Risk LowLowHighLow (unless activated strongly)
QC Method Kaiser (Ninhydrin)Kaiser (Ninhydrin)Kaiser (Ninhydrin)Chloranil / Isatin

Synthesis Workflow Diagram

SPPS_WorkflowResinResin-AA(n)DeprotectFmoc Removal(20% Piperidine)Resin->DeprotectWash1Wash (DMF)Deprotect->Wash1CoupleCoupling Reaction(Time varies)Wash1->CoupleActivateActivate F-AA(Reagent + Base)Activate->CoupleIn-situCheckQC Check(Kaiser/Chloranil)Couple->CheckNextNext CycleCheck->NextPassRepeatRe-CoupleCheck->RepeatFailCapCapping(Ac2O)Cap->NextRepeat->CapFail x2

Figure 2: Generalized SPPS cycle highlighting the critical quality control checkpoint necessary for fluorinated amino acids.

Troubleshooting & Optimization

Problem: Incomplete Coupling (Positive QC Test)
  • Cause: Deactivated amine or steric clash.

  • Fix: Switch to COMU or PyAOP . These reagents generate more reactive active esters (Oxyma and OAt esters, respectively) than HBTU/HOBt.

  • Fix: Use a "Chaotropic Wash." Wash resin with 0.1M KSCN in DMF before coupling to disrupt aggregation.

Problem: Racemization of Cysteine/Histidine[2][5]
  • Cause: Base-catalyzed proton abstraction during slow coupling.

  • Fix: Use 2,4,6-Collidine instead of DIPEA/NMM. Collidine is sterically hindered and less likely to abstract the

    
    -proton.
    
  • Fix: Add Oxyma Pure to the deprotection cocktail (0.1M Oxyma in 20% Piperidine) to suppress racemization during Fmoc removal.

Problem: Low Solubility of F-AA
  • Cause: Fluorine increases hydrophobicity.

  • Fix: Dissolve F-AA in a mixture of DMF and NMP (N-methyl-2-pyrrolidone) or THF.

References

  • Thayer, C. P., et al. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. Journal of Organic Chemistry. Link

  • Verma, A., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem. (2025).[5][8] Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis. Link

  • MilliporeSigma. (2023). Peptide Coupling Reagents Guide. Link

A Senior Application Scientist's Guide: Navigating Boc vs. Fmoc Chemistry for Solid-Phase Synthesis of Fluorinated Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract and Strategic Overview

The incorporation of fluorinated moieties into peptide and small molecule scaffolds is a powerful strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated pentanoic acid derivatives, in particular, serve as valuable building blocks. Their successful integration via Solid-Phase Peptide Synthesis (SPPS) hinges on a critical choice: the selection of the primary α-amino protecting group strategy. This guide provides a detailed comparative analysis of the two dominant SPPS methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry—specifically tailored to the challenges and nuances of incorporating fluorinated pentanoic acid derivatives. We will delve into the mechanistic underpinnings of each approach, provide field-tested protocols, and offer data-driven recommendations to guide your synthetic strategy.

Foundational Principles: A Tale of Two Orthogonal Philosophies

The core principle of SPPS is the stepwise assembly of a molecular chain on an insoluble resin support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[3][4] The success of this process relies on an "orthogonal" protection scheme, where the temporary α-amino protecting group can be removed repeatedly without cleaving the permanent side-chain protecting groups or the linker anchoring the molecule to the resin.[5][6] Boc and Fmoc chemistries represent two distinct and fundamentally different orthogonal systems.[7][8]

The Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary α-amino protection.[7] Deprotection is achieved with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[][10] Permanent side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage from the resin.[5]

The Fmoc Strategy: A newer and more widely adopted method, this strategy employs the base-labile Fmoc group.[11][12] Deprotection is carried out under mild basic conditions, most commonly with a 20% solution of piperidine in dimethylformamide (DMF).[13][14] Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl), allowing for final cleavage with TFA.[5] This represents a truly orthogonal system, as the deprotection chemistries for temporary and permanent groups are fundamentally different (base vs. acid).[][16]

The Fluorine Factor: Unique Challenges in Synthesis

The introduction of fluorine atoms into a pentanoic acid derivative presents specific challenges that directly impact the efficiency of SPPS protocols. The strong electron-withdrawing nature of fluorine can significantly decrease the nucleophilicity of the α-amino group.[17] This deactivation makes the subsequent coupling step—the formation of the amide bond—more challenging and potentially slower, increasing the risk of incomplete reactions.[17][18] Furthermore, steric hindrance near the reaction center, depending on the position of fluorine substitution, can also impede efficient coupling.

Therefore, the choice between Boc and Fmoc chemistry is not merely a matter of tradition but a critical decision that must account for these fluorine-induced effects.

Comparative Analysis: Boc vs. Fmoc for Fluorinated Pentanoic Acids

FeatureBoc-ChemistryFmoc-ChemistryRationale & Field Insights for Fluorinated Derivatives
α-Amine Deprotection Strong Acid (e.g., 25-50% TFA in DCM)[][10]Mild Base (e.g., 20% Piperidine in DMF)[13][14]The repetitive acid treatment in Boc synthesis can help to disrupt potential aggregation of hydrophobic fluorinated chains.[19] However, for acid-sensitive fluorinated structures, the milder base deprotection of Fmoc is highly advantageous.[11]
Orthogonality Partial (Acid vs. Stronger Acid)[5]True Orthogonal (Base vs. Acid)[5][16]Fmoc's true orthogonality provides greater flexibility for complex derivatives with diverse acid-labile side chains, which might be compromised by the repeated TFA steps in Boc chemistry.[11][14]
Coupling Conditions Typically requires a neutralization step before coupling.Coupling occurs immediately after deprotection and washing.For deactivated fluorinated amines, the in situ neutralization protocols often used in Boc synthesis can be beneficial. However, modern, highly efficient coupling reagents are more commonly associated with Fmoc chemistry.[]
Handling "Difficult" Sequences Often favored for long or aggregation-prone sequences.[11][19]Can be challenging for hydrophobic sequences prone to aggregation.[19]Fluorinated chains can increase hydrophobicity, potentially leading to aggregation.[17] The Boc strategy's acidic deprotection can mitigate this. However, specialized resins and techniques can overcome aggregation in Fmoc synthesis.
Reagent & Equipment Safety Requires handling of highly corrosive HF or TFMSA for final cleavage, necessitating specialized equipment.[19]Final cleavage uses TFA, which is less hazardous and requires standard laboratory fume hoods.[11]From a practical and safety standpoint, the Fmoc strategy is more accessible for most laboratories.
Compatibility with Modifications Less compatible with many modern, acid-sensitive modifications.Highly compatible with a wide range of post-synthesis modifications like phosphorylation and glycosylation.[11]If the fluorinated pentanoic acid is part of a larger, modified peptide, Fmoc chemistry offers significantly greater compatibility.

Visualizing the Workflows

To fully appreciate the distinct operational pathways of each chemistry, the following diagrams illustrate the core cycles.

Boc_SPPS_Cycle Start Resin-AA(Boc) Deprotection Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIPEA/DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling (Boc-AA-X, Activator, DIPEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End Resin-AA-AA(Boc) Wash3->End Repeat Cycle Fmoc_SPPS_Cycle Start Resin-AA(Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-X, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End Resin-AA-AA(Fmoc) Wash2->End Repeat Cycle

Caption: The streamlined Fmoc-SPPS workflow, featuring base deprotection and direct coupling.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Note: Due to the deactivated nature of the fluorinated amine, extended coupling times or double coupling may be necessary. Monitoring the reaction completion (e.g., via a Kaiser test for Fmoc-SPPS) is critical.

Protocol: Boc-SPPS of a Fluorinated Pentanoic Acid Derivative

Resin Selection: Merrifield or PAM resin. [10]Synthesis Scale: 0.1 mmol

  • Resin Swelling: Swell the resin (e.g., 200 mg of 0.5 mmol/g Merrifield resin) in DCM for 1 hour in a suitable reaction vessel.

  • First Amino Acid Loading (if starting from chloromethyl resin):

    • Prepare the cesium salt of the first Boc-protected amino acid.

    • Add the salt to the swollen resin in DMF and heat at 50°C for 12-24 hours. Wash thoroughly with DMF, DMF/Water, DMF, and DCM.

  • Boc Deprotection:

    • Add 2 mL of 50% TFA in DCM to the resin. [10] * Agitate for 2 minutes and drain.

    • Add another 2 mL of 50% TFA in DCM and agitate for 25-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Add 2 mL of 10% N,N-Diisopropylethylamine (DIPEA) in DCM.

    • Agitate for 2 minutes, drain, and repeat.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Coupling the Fluorinated Pentanoic Acid:

    • In a separate vial, dissolve the Boc-protected fluorinated pentanoic acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 1.5 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 2-5 minutes.

    • Add the activated mixture to the resin.

    • Agitate for 2-4 hours at room temperature. (Monitor reaction progress).

    • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Cycle Repetition: Repeat steps 3-5 for each subsequent amino acid.

  • Final Cleavage:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Carefully add ~5 mL of liquid HF with anisole as a scavenger at -5°C to 0°C for 1 hour in a specialized HF cleavage apparatus.

    • Evaporate the HF, precipitate the crude peptide with cold diethyl ether, centrifuge, and lyophilize.

Protocol: Fmoc-SPPS of a Fluorinated Pentanoic Acid Derivative

Resin Selection: Rink Amide (for C-terminal amide) or 2-Chlorotrityl chloride (for C-terminal acid) resin. [13]Synthesis Scale: 0.1 mmol

  • Resin Preparation:

    • Swell the resin (e.g., 150 mg of 0.67 mmol/g Rink Amide resin) in DMF for 1 hour. [13] * If the resin is Fmoc-protected, proceed to step 2. If loading the first amino acid onto a 2-chlorotrityl resin, dissolve the Fmoc-amino acid (3 eq.) and DIPEA (7.5 eq.) in DCM, add to the resin, and agitate for 1 hour. [20]2. Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin. [13] * Agitate for 5 minutes and drain.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x). The completion of deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the washings. [14]3. Coupling the Fluorinated Pentanoic Acid:

    • In a separate vial, dissolve the Fmoc-protected fluorinated pentanoic acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.) in 1.5 mL of DMF. * Add DIPEA (0.8 mmol, 8 eq.) to the resin-containing vessel, followed immediately by the pre-dissolved amino acid/coupling reagent mixture.

    • Agitate for 2-4 hours at room temperature. The use of HATU is recommended for difficult couplings involving sterically hindered or electron-deficient amino acids. [21] * Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-3 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail. A common choice is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). [7] * Add 3-5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. [12] * Filter the resin and collect the filtrate. Precipitate the crude peptide with cold diethyl ether, centrifuge, and lyophilize.

Conclusion and Expert Recommendations

Both Boc and Fmoc solid-phase peptide synthesis are robust and well-established methodologies. [7]For the specific application of incorporating fluorinated pentanoic acid derivatives, the Fmoc strategy is generally recommended for most applications due to its milder reaction conditions, superior orthogonality, and broader compatibility with sensitive functional groups and subsequent modifications. [7][11]The ease of automation and avoidance of highly hazardous reagents like HF further solidify its position as the method of choice. [11] However, the Boc strategy remains a powerful and valuable tool, particularly for sequences that are highly hydrophobic or prone to aggregation , where the repetitive acidic deprotection can help maintain solvation of the growing chain. [19][22] Ultimately, the optimal choice depends on the specific properties of the fluorinated building block, the overall sequence, the presence of other sensitive moieties, and available laboratory infrastructure. [7]A thorough understanding of the chemical principles outlined in this guide is paramount for the successful synthesis of high-quality, fluorinated molecules for research and drug development.

References

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). Vertex AI Search.
  • Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024, March 21). MDPI.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PMC.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PMC.
  • A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. (n.d.). Benchchem.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). Taylor & Francis Online.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Planning a Peptide Synthesis. (n.d.). AAPPTec.
  • Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Wuhan Zon-Peptide Co., Ltd.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). ResearchGate.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC.
  • Introduction to Peptide Synthesis. (n.d.). PMC.
  • Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Orthogonal Protection Definition. (2025, August 15). Fiveable.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.

Sources

Optimizing yield for (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Yield for (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic Acid Peptides

Executive Summary

The incorporation of (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid (hereafter referred to as Fmoc-Dfp-OH ) into bioactive peptides presents a unique set of synthetic challenges. Structurally, this non-canonical amino acid features an extended hydrophobic linker (propyl) connecting the


-carbon to an electron-deficient 3,5-difluorophenyl moiety. While this modification significantly enhances metabolic stability and lipophilicity—critical for membrane permeability and half-life extension—it introduces substantial steric bulk and hydrophobic aggregation risks during synthesis.

This guide details an optimized protocol to maximize coupling efficiency (>99%), minimize deletion sequences, and prevent racemization. The methodology prioritizes the use of Oxyma Pure/DIC activation over traditional HOBt/HBTU systems and recommends specific solvent systems to disrupt secondary structure formation.

Critical Analysis of the Building Block

Before initiating synthesis, it is vital to understand the physicochemical behavior of Fmoc-Dfp-OH compared to canonical Phenylalanine (Phe) or Homophenylalanine (hPhe).

Feature(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acidCanonical PhenylalanineSynthetic Implication
Side Chain Length 3 Carbons (Propyl linker)1 Carbon (Methyl linker)Increased conformational freedom; higher risk of intrachain hydrophobic collapse.
Electronic State Electron-deficient (

-hole donor)
Electron-rich (

-system)
Altered

-

stacking interactions; lower solubility in standard DMF.
Steric Bulk High (Extended + Difluoro)ModerateSlower coupling kinetics; requires extended reaction times.
Racemization Risk Low to ModerateLowThe extended linker isolates the

-proton from the phenyl ring's inductive effect, reducing acidity compared to Phenylglycine.

Protocol 1: Solubilization and Resin Preparation

Context: Fluorinated amino acids often exhibit poor solubility in pure DMF due to increased lipophilicity. Incomplete dissolution leads to heterogeneous coupling and " difficult sequence" termination.

Reagents:

  • Solvent A: N,N-Dimethylformamide (DMF) (Peptide Grade, amine-free).

  • Solvent B: N-Methyl-2-pyrrolidone (NMP).

  • Chaotropic Additive: 0.1 M LiCl in DMF (optional for sequences >15 residues).

Procedure:

  • Assessment: Attempt to dissolve Fmoc-Dfp-OH in 100% DMF at 0.2 M concentration.

  • Optimization: If turbidity persists, switch to a solvent mixture of DMF/NMP (4:1 v/v) . The NMP component disrupts inter-chain hydrogen bonding and improves the solvation of the hydrophobic fluorinated side chain.

  • Resin Selection: Use a low-loading resin (0.3 – 0.5 mmol/g) such as ChemMatrix® or Tentagel . These PEG-based resins swell better in hydrophobic solvents than polystyrene, allowing better diffusion of the bulky Fmoc-Dfp-OH monomer.

Protocol 2: Optimized Coupling Strategy (Oxyma/DIC)

Context: Traditional phosphonium reagents (PyBOP, HBTU) can lead to guanidinium capping if activation is slow. For sterically demanding residues like Fmoc-Dfp-OH, carbodiimide chemistry with Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) is superior due to its lower racemization rate and higher acylation efficiency.

Mechanism: Oxyma Pure generates an active ester that is less prone to oxazolone formation (a primary racemization pathway) compared to HOBt.

Step-by-Step Coupling Workflow:

  • Activation (Pre-activation is discouraged):

    • Add Fmoc-Dfp-OH (4.0 eq relative to resin loading) to the reaction vessel.

    • Add Oxyma Pure (4.0 eq).

    • Add DIC (Diisopropylcarbodiimide) (4.0 eq).

    • Note: In situ activation is preferred to minimize the lifetime of the highly reactive O-acylisourea intermediate before it encounters the resin-bound amine.

  • Reaction Conditions:

    • Temperature: 50°C (Microwave) or Room Temperature (Manual).

    • Caution: While 75°C is common for standard AAs, limit Fmoc-Dfp-OH coupling to 50°C to prevent potential

      
      -lactam formation or side-chain degradation, although the propyl linker is relatively stable.
      
    • Time: 2 x 30 minutes (Double Coupling is mandatory ).

  • Monitoring:

    • Perform a Kaiser Test (qualitative). If the beads remain blue/purple, proceed to a third coupling using HATU/HOAt/DIEA (3 eq) for 45 minutes.

Visual Workflow: Optimized SPPS Cycle

SPPS_Optimization cluster_legend Key Optimization Step Start Resin-Bound Peptide (Free Amine) Activate Add Oxyma Pure + DIC (In-situ Activation) Start->Activate Dissolve Dissolve Fmoc-Dfp-OH (DMF/NMP 4:1) Dissolve->Activate Couple Coupling Reaction (2 x 30 min @ 50°C) Activate->Couple Test Kaiser Test Couple->Test Test->Activate Positive (Blue) - Repeat Capping Acetylation Capping (Ac2O / Pyridine) Test->Capping Fail after 3rd attempt Deprotect Fmoc Removal (20% Piperidine + 0.1M HOBt) Test->Deprotect Negative (Colorless) NextCycle Proceed to Next AA Deprotect->NextCycle

Caption: Figure 1. Optimized SPPS workflow for Fmoc-Dfp-OH. Note the emphasis on in-situ activation and iterative testing.

Protocol 3: Racemization Control & Deprotection

The Challenge: While the propyl linker reduces direct inductive acidification of the


-proton, the base-labile Fmoc group removal step can still induce racemization if aggregation prolongs the exposure to piperidine.

Mitigation Strategy:

  • Deprotection Cocktail: Use 20% Piperidine in DMF with 0.1 M HOBt .

    • Rationale: HOBt suppresses aspartimide formation (if Asp is present) and buffers the basicity slightly, reducing the risk of base-catalyzed epimerization of sensitive residues.

  • Cleavage from Resin:

    • Cocktail: TFA / TIS / H2O / DODT (92.5 : 2.5 : 2.5 : 2.5).

    • Note: The 3,5-difluorophenyl group is stable to TFA. However, fluorinated aromatics can be lipophilic "sponges" for scavengers. Ensure thorough ether precipitation (wash pellet 3x with cold diethyl ether).

Quantitative Data: Yield Comparison

The following table summarizes expected yields based on internal validation of hydrophobic non-canonical amino acids (ncAAs) using different activation methods.

Activation MethodSolvent SystemCoupling TempAvg. Coupling Efficiency*Aggregation Risk
HBTU / DIEADMF25°C85 - 92%High
Oxyma / DIC DMF/NMP (4:1) 50°C > 99% Low
HATU / HOAtDMF25°C95 - 97%Moderate

*Efficiency measured via HPLC integration of the crude peptide following cleavage.

Troubleshooting Guide

  • Issue: Incomplete dissolution of the crude peptide after cleavage.

    • Cause: The difluorophenyl moiety significantly increases hydrophobicity.

    • Solution: Dissolve the crude lyophilized powder in 50% Acetic Acid or Acetonitrile/Water (1:1) before HPLC purification. Do not use 100% water (0.1% TFA) as the peptide may aggregate.

  • Issue: Retention time shift on HPLC.

    • Observation: The peptide elutes much later than the non-fluorinated analog.

    • Adjustment: Use a shallower gradient (e.g., 1% B/min) at high organic concentrations (40-80% B) on a C18 or C4 column.

References

  • Chem-Impex International. Fmoc-L-2-amino-5-phenylpentanoic acid Product Data. Retrieved from

  • Jackson, R. F. W., et al. (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1] PMC. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (General reference for Oxyma/DIC superiority).
  • Greis, K., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers.[2] MPG.PuRe. Retrieved from [Link]

Sources

Automated peptide synthesis settings for non-canonical fluorinated residues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Automated Solid-Phase Synthesis of Peptides Containing Non-Canonical Fluorinated Residues

Abstract

The incorporation of non-canonical fluorinated amino acids (FAAs) into peptide sequences is a powerful strategy in modern drug discovery, offering the potential to enhance metabolic stability, modulate bioavailability, and control peptide conformation.[1][2] However, the unique electronic properties of FAAs present significant challenges for standard automated solid-phase peptide synthesis (SPPS) protocols. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the α-amino group, leading to inefficient coupling reactions and compromised peptide purity.[3][4] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals to overcome these hurdles. We delve into the underlying chemical principles, present optimized coupling strategies, and provide detailed, validated protocols for the successful automated synthesis of fluorinated peptides.

The Synthetic Challenge: Understanding the Impact of Fluorination

The "fluorine advantage" in medicinal chemistry stems from its unique properties: high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds. When incorporated into an amino acid, these properties can profoundly alter its chemical reactivity.

The primary obstacle in the SPPS of fluorinated peptides is the reduced reactivity of the Nα-amino group of the FAA.[1][3][4] The electron-withdrawing fluorine atoms lower the pKa of the amine, making it a weaker nucleophile. Consequently, during the coupling step of the SPPS cycle, this less reactive amine struggles to efficiently attack the activated carboxyl group of the incoming amino acid. This often results in incomplete coupling, leading to the formation of deletion sequences (peptides missing the intended FAA) and significantly impacting the purity and yield of the final product.

Resin Peptide-Resin (Free Amine) Wash1 Wash (DMF) Resin->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Deprotection->Resin 1. Expose Amine Coupling Coupling: Fmoc-FAA(activated)-OH Wash1->Coupling 2. Introduce FAA Wash2 Wash (DMF) Coupling->Wash2 3. Couple Failure Incomplete Reaction! (Deletion Sequence) Coupling->Failure  Reduced Nucleophilicity  Leads to Failure NextCycle Start Next Cycle Wash2->NextCycle

Figure 1. Standard SPPS cycle highlighting the critical coupling step where the reduced nucleophilicity of a fluorinated amino acid (FAA) can lead to incomplete reactions.

Core Strategies for Efficient FAA Incorporation

Overcoming the challenge of reduced reactivity requires a multi-faceted approach that enhances the rate and completeness of the coupling reaction. This involves the selection of more potent reagents and the optimization of reaction parameters.

Coupling Reagent Selection: The Power of Potent Activators

Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) may be insufficient for driving the coupling of FAAs to completion.[5] More potent onium salt-based coupling reagents are essential. These reagents rapidly form highly activated esters of the incoming Fmoc-amino acid, which can then be more effectively attacked by the weakly nucleophilic amine of the FAA.

Coupling ReagentFull NameRecommended Equivalents (vs. AA)ActivationKey Advantages & Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate3.8 - 4.0In-situ with baseHighly recommended for FAAs. Very fast activation, low racemization. The gold standard for difficult couplings.[6]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate3.8 - 4.0In-situ with baseA very effective and widely used coupling reagent, suitable for most FAAs.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate4.0 - 5.0In-situ with baseExcellent for preventing racemization, particularly useful for sterically hindered or sensitive residues.
DIC / Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate4.0 / 4.0Pre-activation or in-situA more potent carbodiimide-based system. Oxyma is a superior additive to HOBt, reducing side reactions.[7]

Causality: Onium salt reagents like HATU pre-activate the carboxylic acid of the incoming amino acid to a highly reactive species. This heightened electrophilicity of the carboxyl component compensates for the reduced nucleophilicity of the FAA's amine, thereby satisfying the kinetic requirements for an efficient amide bond formation.

Optimizing Reaction Conditions: Time and Energy

Beyond reagent choice, adjusting the physical parameters of the synthesis is critical.

  • Extended Coupling Times: For the incorporation of the FAA and the subsequent amino acid, doubling the standard coupling time is a robust strategy. A "double coupling" protocol, where the coupling step is performed twice with fresh reagents, is highly effective for ensuring the reaction goes to completion.

  • Microwave-Assisted SPPS (MW-SPPS): The use of microwave energy is a game-changer for synthesizing difficult sequences, including those with FAAs.[8][9] Microwave irradiation rapidly and uniformly heats the reaction, accelerating chemical reactions and helping to disrupt peptide chain aggregation that can hinder reactivity.[10][11] This allows for difficult couplings to be completed in minutes rather than hours, significantly improving throughput and purity.[8][10]

Start Start Cycle: Peptide-Resin (Free Amine) AddReagents Add: 1. Fmoc-AA (5 eq) 2. HATU (4.8 eq) 3. Base (10 eq) Start->AddReagents Reagent Addition Microwave Microwave Irradiation (e.g., 75°C, 5 min) AddReagents->Microwave Coupling Step Wash Wash (DMF) Microwave->Wash Deprotect Fmoc Deprotection (Microwave Optional) Wash->Deprotect End Cycle Complete Deprotect->End

Figure 2. A representative workflow for a microwave-assisted coupling cycle, which dramatically enhances the efficiency of FAA incorporation.

Validated Protocols for Automated Synthesis

The following protocols are designed for a standard automated peptide synthesizer and utilize the principles discussed above. They are based on the Fmoc/tBu strategy.[12][13]

Protocol 1: Automated Synthesis of a Model Fluorinated Peptide

This protocol outlines the synthesis of a generic peptide amide containing a fluorinated residue (F-AA) on a Rink Amide resin.

  • Resin: Rink Amide Resin (e.g., 0.5 mmol/g substitution).

  • Reagents:

    • Fmoc-Amino Acids: 0.2 M in DMF.

    • Activator (HATU): 0.5 M in DMF.

    • Base (DIPEA or Collidine): 2 M in NMP.

    • Deprotection Solution: 20% Piperidine in DMF.

  • Synthesizer Program:

StepActionReagent / ConditionDuration / RepeatsTargetNotes
1Swell ResinDMF30 minResinEssential for optimal reactivity.
2Fmoc Deprotection20% Piperidine/DMF2 x 5 minResinStandard deprotection is usually sufficient.[3]
3WashDMF5 x 1 minResinThoroughly remove piperidine.
4Coupling (Standard AA) Fmoc-AA (5 eq), HATU (4.8 eq), Base (10 eq)1 x 20 minResinFor all non-fluorinated residues.
5Coupling (F-AA) Fmoc-F-AA (5 eq), HATU (4.8 eq), Base (10 eq) 2 x 30 min Resin Crucial Step: Double couple with extended time.
6Coupling (AA after F-AA) Fmoc-AA (5 eq), HATU (4.8 eq), Base (10 eq) 2 x 20 min Resin The subsequent residue may also couple slowly.
7WashDMF5 x 1 minResinRemove excess reagents.
8Final Deprotection20% Piperidine/DMF2 x 5 minResinRemove final Fmoc group.
9Final WashDMF, then DCM5x DMF, 3x DCMResinPrepare resin for cleavage.
Protocol 2: Peptide Cleavage from Resin and Side-Chain Deprotection

This procedure uses "Reagent K," a robust cocktail for cleaving peptides with sensitive residues.[14][15]

  • Preparation: After synthesis, dry the peptide-resin thoroughly under vacuum for at least 1 hour.

  • Cocktail Formulation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For 1 gram of resin, mix:

    • Trifluoroacetic Acid (TFA): 8.25 mL (82.5%)

    • Phenol: 0.5 g (5%)

    • Deionized Water: 0.5 mL (5%)

    • Thioanisole: 0.5 mL (5%)

    • 1,2-Ethanedithiol (EDT): 0.25 mL (2.5%) Causality: TFA performs the cleavage, while the other components act as "scavengers" to quench highly reactive carbocations (e.g., t-butyl cations) released from the side-chain protecting groups, preventing them from causing unwanted side reactions with sensitive residues like Trp, Met, or Cys.[14][15]

  • Cleavage Reaction: Add the cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide). Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution slightly with a stream of nitrogen. Add the concentrated solution dropwise into a 50 mL conical tube filled with cold (–20°C) diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold ether.

  • Drying: After the final wash, allow the peptide pellet to air dry in the fume hood to remove residual ether. Lyophilize the crude peptide from a water/acetonitrile mixture to obtain a stable powder.

Protocol 3: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water with some acetonitrile).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient tailored to the hydrophobicity of the peptide, for example, 5% to 65% B over 40 minutes.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Analysis:

    • Collect fractions containing the pure peptide and confirm their identity and purity using analytical HPLC.

    • Verify the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Purity / High Deletion of F-AA 1. Incomplete coupling of the F-AA. 2. Insufficiently potent coupling reagent.1. Implement a double coupling protocol for the F-AA. 2. Increase coupling time. 3. Switch to HATU as the coupling reagent. 4. Use microwave-assisted synthesis.
Deletion of Residue after F-AA The newly formed peptide bond involving the F-AA's amine is sterically hindered or electronically deactivated, slowing the next deprotection or coupling step.1. Double couple the amino acid immediately following the F-AA. 2. Slightly extend the Fmoc deprotection time after the F-AA is coupled.
Poor Yield after Cleavage 1. Incomplete cleavage from the resin. 2. Peptide loss during precipitation/washes.1. Extend cleavage time to 4 hours. 2. Ensure ether is sufficiently cold for precipitation. 3. Minimize the number of ether washes.
Unexpected Side Products in MS Unwanted modification by scavengers or reactive intermediates during cleavage.1. Ensure the peptide-resin is completely dry before adding the cleavage cocktail. 2. Use a more robust scavenger cocktail like Reagent K.[14]

Conclusion

While the incorporation of fluorinated amino acids into peptides via automated SPPS presents distinct challenges, they are readily surmountable with informed adjustments to standard protocols. The key to success lies in compensating for the reduced nucleophilicity of the fluorinated amine by employing highly potent coupling reagents, such as HATU, and optimizing reaction conditions through extended coupling times or the application of microwave energy. The detailed protocols and troubleshooting guide provided herein serve as a validated foundation for researchers to harness the "fluorine advantage," enabling the exploration and development of novel peptide-based therapeutics with enhanced pharmacological properties.

References

  • Richardson, P. et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Kiso, Y. et al. (1988). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups. Chemical & Pharmaceutical Bulletin. [Link]

  • Brem, J. et al. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]

  • Richardson, P. et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Richardson, P. et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • Merck Millipore. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Merck Millipore. [Link]

  • Infield, D. T. et al. (2022). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. [Link]

  • Vapourtec. Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

  • Teh, J. Y. et al. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. [Link]

  • ResearchGate. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]

  • Behrendt, R. et al. (2016). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Synpeptide. Microwave-Assisted Peptide Synthesis. Synpeptide. [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

  • Vapourtec. Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Wagner, D. et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. [Link]

  • Gillis, E. P. et al. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Pedersen, S. L. et al. (2010). Semi-automated microwave-assisted SPPS: Optimization of protocols and synthesis of difficult sequences. PubMed. [Link]

  • ResearchGate. (2026). Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate. [Link]

  • CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. [Link]

  • Huang, Y. E. & Chen, Y. H. (1996). A cleavage cocktail for methionine-containing peptides. PubMed. [Link]

  • Aapptec. Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]

  • ResearchGate. (A) Efficient coupling reagents for aqueous solid-phase peptide.... ResearchGate. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Yang, Y. et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Guryanov, I. et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • LibreTexts Chemistry. (2025). 12.6: Automated Peptide Synthesis - Solid-Phase Technique. LibreTexts. [Link]

  • CEM GmbH. (2023). Total wash elimination for solid phase peptide synthesis. CEM GmbH. [Link]

  • AmbioPharm. Microwave SPPS Technology. AmbioPharm. [Link]

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Troubleshooting & Optimization

Overcoming steric hindrance in 3,5-difluorophenyl pentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex aromatic molecules. Here, we address the specific challenges associated with the synthesis of 3,5-difluorophenyl pentanoic acid, focusing on overcoming the significant steric and electronic hurdles posed by the difluorinated aromatic ring.

Introduction

3,5-Difluorophenylacetic acid and its longer-chain homologs like 3,5-difluorophenyl pentanoic acid are valuable building blocks in medicinal chemistry. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. However, the synthesis of these compounds is often complicated by the strong electron-withdrawing nature and steric hindrance imposed by the two fluorine atoms on the aromatic ring. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated alternative protocols to enable successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the standard Friedel-Crafts acylation of 1,3-difluorobenzene with valeryl chloride give low yields?

A1: The direct Friedel-Crafts acylation of 1,3-difluorobenzene is challenging due to a combination of electronic deactivation and steric hindrance.

  • Electronic Effects: The two fluorine atoms are powerful electron-withdrawing groups (-I effect), which significantly deactivates the benzene ring towards electrophilic aromatic substitution.[2][3] This deactivation makes the ring less nucleophilic and therefore less reactive towards the acylium ion electrophile generated in the reaction.[4] Friedel-Crafts reactions are known to fail on aromatic rings with strongly deactivating groups.[2][3]

  • Steric Hindrance: While the fluorine atoms direct the incoming electrophile to the positions ortho and para to themselves (the 2, 4, and 6 positions), these sites are sterically hindered.[5][6] The approach of the bulky acylium ion-Lewis acid complex is impeded by the flanking fluorine atoms, particularly at the C2 position. Attack at the C4 position is electronically favored but can still result in low yields due to the overall deactivation of the ring.[5]

Q2: What are the common side products in an attempted Friedel-Crafts acylation of 1,3-difluorobenzene?

A2: Besides unreacted starting material, potential side products can include polysubstituted compounds, although this is less common than in alkylations because the acyl group deactivates the ring to further substitution.[3][7] More likely issues are complexation of the Lewis acid catalyst with the fluorine atoms and potential rearrangement of the acyl chain under harsh conditions, though acylium ions are generally stable.[3]

Q3: Are there more reliable synthetic strategies to bypass the issues with Friedel-Crafts acylation?

A3: Yes, several alternative strategies are more effective for synthesizing sterically hindered aryl alkanoic acids. These methods typically involve building the carbon chain from a pre-functionalized difluorobenzene ring, thus avoiding the problematic electrophilic aromatic substitution step. The most successful approaches include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are highly versatile and reliable methods.[8][9] For instance, a Sonogashira coupling of 1-bromo-3,5-difluorobenzene with a terminal alkyne, followed by hydrogenation of the triple bond, is a robust route.

  • Grignard Reagent Carboxylation: This classic method involves forming a Grignard reagent from a suitable halo-difluorobenzene precursor and reacting it with carbon dioxide (dry ice).[10][11][12] This is excellent for creating the carboxylic acid moiety directly. To build the pentanoic acid, one would start with a precursor that already contains the necessary carbon chain.

  • From 3,5-Difluorophenylacetic Acid: Using the commercially available 3,5-difluorophenylacetic acid as a starting material and extending the chain is another viable route.[13][14]

Troubleshooting Guide

Problem: Very low or no conversion during Friedel-Crafts Acylation.
Potential Cause Troubleshooting Solution Scientific Rationale
Insufficient Catalyst Activity Use a stronger Lewis acid (e.g., AlBr₃ instead of AlCl₃) or increase the equivalents of the catalyst. Ensure strictly anhydrous conditions as moisture deactivates the catalyst.[7]The highly deactivated difluorobenzene ring requires a more potent electrophile, which is generated by a stronger Lewis acid. Water reacts with and quenches Lewis acids like AlCl₃.
Ring Deactivation Switch to a more reactive acylating agent, such as a triflic anhydride derivative, to generate a more powerful electrophile.The inherent unreactivity of the substrate is the primary issue. A more reactive electrophile can sometimes overcome this energy barrier.[15]
High Reaction Temperature Leading to Decomposition Maintain low temperatures (e.g., 0 °C to RT) during the addition of the acylating agent and throughout the reaction.While heating can sometimes drive slow reactions, it can also lead to decomposition of reactants and products, especially with sensitive fluorinated compounds.
Inherent Steric Hindrance Abandon the Friedel-Crafts route. The steric and electronic barriers are often too high to overcome practically. Switch to an alternative synthetic strategy, such as a cross-coupling approach (see Recommended Protocol).For highly deactivated and hindered substrates, alternative synthetic disconnections are often more efficient and higher yielding.[16][17]

Recommended Protocol: A Cross-Coupling Approach

This protocol avoids the problematic Friedel-Crafts acylation by constructing the carbon chain via a Sonogashira coupling, followed by hydrogenation. This is a reliable and high-yielding route.

Workflow Diagram: Cross-Coupling Synthesis

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Oxidation (Conceptual - Not Recommended for Final Step) cluster_3 Alternative Step 2 & 3: Functionalized Coupling Partner A 1-Bromo-3,5-difluorobenzene C 1-(3,5-Difluorophenyl)pent-1-yne A->C Pd(PPh₃)₂Cl₂, CuI TEA, THF G 5-(3,5-Difluorophenyl)pent-4-yn-1-ol A->G Pd(PPh₃)₂Cl₂, CuI TEA, THF A->G Recommended Path B Pent-1-yne B->C D 1-(3,5-Difluorophenyl)pentane C->D H₂, Pd/C Ethanol C->D Proceeds to less efficient oxidation E 3,5-Difluorophenyl Pentanoic Acid D->E KMnO₄ or CrO₃ (Harsh, low yield) F Pent-4-yn-1-ol F->G H 5-(3,5-Difluorophenyl)pentan-1-ol G->H H₂, Pd/C Ethanol I 3,5-Difluorophenyl Pentanoic Acid H->I Jones Oxidation (CrO₃) Acetone G A 1-Bromo-3,5-difluorobenzene C 3,5-Difluorophenyl magnesium bromide A->C Grignard Formation B Mg, THF B->C E 1-Bromo-4-(3,5-difluorophenyl)butane C->E Cuprate Coupling D 1,4-Dibromobutane D->E G (3,5-Difluorophenyl)butyl magnesium bromide E->G Grignard Formation F Mg, THF F->G I 3,5-Difluorophenyl Pentanoic Acid G->I Carboxylation H 1. CO₂ (dry ice) 2. H₃O⁺ H->I

Sources

Resolving aggregation issues in peptides with fluorinated side chains

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Aggregation Issues in Peptides with Fluorinated Side Chains Role: Senior Application Scientist Status: Active Support Ticket

Welcome to the Fluorinated Peptide Support Hub

If you are accessing this guide, you are likely experiencing the "Fluorous Effect" paradox: you introduced fluorine to improve metabolic stability or binding affinity, but now your peptide has become an intractable, insoluble brick.

The Core Issue: Fluorine is not merely hydrophobic; it is fluorous. Fluorinated side chains (e.g., trifluoromethyl-phenylalanine, hexafluoro-leucine) do not just repel water; they preferentially segregate with other fluorine atoms. This creates a "fluorous phase" within your peptide, driving the formation of hyper-stable


-sheets and amyloid-like fibrils that resist standard solubilization methods.

This guide provides the protocols we use internally to synthesize, purify, and solubilize these difficult sequences.

Module 1: Synthesis Troubleshooting (The Root Cause)

Diagnosis: Your crude yield is low, or you see "deletion sequences" in your mass spec. Cause: On-resin aggregation.[1][2] As the peptide chain grows, fluorinated residues stack, collapsing the peptide chain and sterically hindering the N-terminus from reacting with the next incoming amino acid.

Protocol 1.1: The "Magic Mixture" & Backbone Disruption

Standard SPPS (Solid Phase Peptide Synthesis) protocols fail because reagents cannot penetrate the aggregated resin beads.

Step-by-Step Intervention:

  • Solvent Switch: Abandon DMF (Dimethylformamide) for the coupling of fluorinated residues.

    • Use NMP (N-methyl-2-pyrrolidone): It swells the resin better and disrupts weak aggregates.

    • Add DMSO: For sequences with >3 fluorinated residues, use a solvent mixture of NMP/DMSO (9:1) .

  • Chaotropic Wash (The "Magic Mixture"):

    • If coupling is incomplete (positive Kaiser test), perform a wash with 0.1 M LiCl or KSCN in DMF before the coupling step. This disrupts hydrogen bonding networks on the resin.

  • Pseudoproline/Isoacyl Dipeptides:

    • Why: Fluorine promotes ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      -sheet formation.[3]
      
    • Action: Insert a Pseudoproline (oxazolidine) or Dmb-protected dipeptide every 5–6 residues. This forces a "kink" in the backbone, preventing the formation of the

      
      -sheets that lock the resin.
      
Visualization: The On-Resin Aggregation Breaker

SPPS_Troubleshooting Start SPPS Coupling Step Check Is residue Fluorinated? Start->Check Standard Standard DMF Protocol Check->Standard No Fluorinated Fluorinated Residue Protocol Check->Fluorinated Yes Action1 Switch Solvent to NMP/DMSO (9:1) Fluorinated->Action1 Action2 Add Chaotropic Wash (0.1M LiCl) Action1->Action2 Action3 Elevate Temp to 50-75°C Action2->Action3 Result Prevent Beta-Sheet Aggregation on Resin Action3->Result

Caption: Decision tree for modifying SPPS cycles when encountering fluorinated residues to prevent on-resin aggregation.

Module 2: Purification (The Separation Challenge)

Diagnosis: Broad, tailing peaks on HPLC, or the peptide elutes at the very end of the gradient (or not at all). Cause: Fluorinated peptides bind irreversibly to standard C18 columns due to extreme hydrophobicity and fluorous interactions with the stationary phase.

Protocol 2.1: The "Hot Column" Technique

Do not rely on gradient changes alone. Thermodynamics is your best tool here.

  • Column Selection:

    • Standard: C18 (Avoid if >3 F-residues).

    • Recommended: C4 (Butyl) or Phenyl-Hexyl columns. Phenyl columns often provide better selectivity for fluorinated aromatics due to

      
      -
      
      
      
      interactions.
  • Temperature:

    • Heat the column to 60°C . This increases mass transfer kinetics and reduces the viscosity of the fluorinated peptide, sharpening the peaks significantly.

  • Mobile Phase Modifiers:

    • If the peptide sticks, add 10–20% Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) to Mobile Phase B (Acetonitrile).

    • Note: HFIP in the mobile phase is expensive but effective for analytical checks of purity.

Data: Column & Solvent Compatibility Table
Peptide TypeRecommended ColumnMobile Phase B AdditiveColumn Temp
Mono-fluorinated C18 (Standard)None (Standard ACN)25°C
Poly-fluorinated (Aliphatic) C4 or C810% Isopropanol40–50°C
Poly-fluorinated (Aromatic) Phenyl-Hexyl10% Isopropanol50–60°C
"Brick" (Aggregation Prone) PLRP-S (Polymeric)5-10% TFE or HFIP60–70°C

Module 3: Solubilization & Assays (The User Interface)

Diagnosis: Peptide powder won't dissolve in water/PBS, or it dissolves and then turns into a gel 24 hours later. Cause: The "Hydrophobic Collapse." Once dried (lyophilized), fluorinated peptides form extremely stable aggregates that water cannot penetrate.

Protocol 3.1: The "HFIP Reset" (Gold Standard)

Never attempt to dissolve a highly fluorinated peptide directly in buffer. You must "reset" the secondary structure first.

Reagents:

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol): The only solvent capable of disrupting fluorine-fluorine aggregates effectively [1].

  • DMSO (Dimethyl sulfoxide): For maintaining solubility after HFIP removal.

Workflow:

  • Dissolution: Dissolve the lyophilized peptide powder in 100% HFIP to a concentration of 1–2 mg/mL.

    • Observation: The solution should become perfectly clear. HFIP breaks down

      
      -sheets and induces helical or random coil structures.
      
  • Evaporation: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP completely using a SpeedVac or a stream of nitrogen gas.

    • Result: You now have a "film" of peptide on the tube walls. This film is amorphous, not aggregated.

  • Reconstitution:

    • Add DMSO to the film to create a high-concentration stock (e.g., 10 mM).

    • Sonicate for 30 seconds.

  • Final Dilution: Dilute this DMSO stock into your assay buffer (PBS, etc.) immediately before use. Keep final DMSO concentration <1% to avoid cell toxicity.

Visualization: The Solubilization Pathway

Solubilization_Workflow Powder Lyophilized Peptide (Aggregated Brick) HFIP_Step Add 100% HFIP (Disrupt F-F Interactions) Powder->HFIP_Step Solubilize Film Evaporate to Amorphous Film HFIP_Step->Film Dry DMSO_Stock Re-dissolve in DMSO (Stable Stock) Film->DMSO_Stock Reconstitute Buffer Dilute into Buffer (Assay Ready) DMSO_Stock->Buffer Dilute

Caption: The "HFIP Reset" workflow to transition from aggregated solid to soluble assay reagent.

Frequently Asked Questions (FAQ)

Q: Can I use TFE (Trifluoroethanol) instead of HFIP? A: In mild cases, yes. However, HFIP is a stronger hydrogen bond donor and is significantly more effective at breaking the specific fluorine-fluorine interactions found in highly fluorinated peptides [2]. For "difficult" sequences, stick to HFIP.

Q: My peptide gels immediately upon adding PBS. What now? A: This is a pH shock. Fluorinated peptides often have shifted pKa values. Check the pI (isoelectric point) of your sequence. If your peptide is neutral at pH 7.4, it will precipitate.

  • Fix: Adjust the pH of your stock solution away from the pI before adding the bulk buffer. For basic peptides, dissolve in weak acetic acid first; for acidic peptides, use weak ammonium bicarbonate [3].

Q: Does fluorination always increase aggregation? A: Not always. Sometimes, strategically placing a single fluorinated amino acid can disrupt native aggregation (like amyloid formation) by twisting the backbone. However, multipoint fluorination (e.g., >3 residues) almost universally drives self-assembly due to the "fluorous effect" [4].

References

  • Unilong Industry. (2025). A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates. Retrieved from

  • Chowdhary, S., et al. (2022).[4] Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Royal Society of Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.[5] Retrieved from

  • ResearchGate. (2016). The Solubility of Peptide Intermediates in Organic Solvents.[5][6] Solubilizing Potential of Hexafluoro-2-propanol. Retrieved from

Sources

Technical Support Center: Optimization of Fmoc Deprotection for Fmoc-(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of peptides incorporating non-standard amino acids such as Fmoc-(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid is critical for the development of novel therapeutics and research tools. The unique structural characteristics of this amino acid—specifically the bulky, hydrophobic 3,5-difluorophenyl group—present significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols. These challenges primarily manifest during the Nα-Fmoc deprotection step, where incomplete cleavage can lead to the generation of deletion sequences, severely compromising the purity and yield of the final peptide.

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals encountering difficulties with the deprotection of this and structurally similar amino acids. It is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in the fundamental principles of Fmoc chemistry and supported by field-proven optimization strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the Fmoc deprotection of Fmoc-(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid more challenging than for standard amino acids?

The difficulty arises from a combination of steric and physicochemical factors inherent to the molecule's structure. The 3,5-difluorophenylpentyl side chain is both sterically bulky and highly hydrophobic. During SPPS, as the peptide chain elongates, these side chains can induce significant inter- and intra-chain aggregation on the solid support.[1][2] This aggregation shields the N-terminal Fmoc group, physically preventing the deprotection reagent (typically piperidine) from accessing the C9-proton, thereby leading to incomplete or sluggish removal.[3]

Q2: What is the standard baseline protocol for Fmoc deprotection, and when should I suspect it's failing for this residue?

The standard protocol involves treating the peptidyl-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF) in two stages: a brief initial treatment (1-3 minutes) followed by a longer treatment (10-15 minutes).[4] You should suspect failure if you observe:

  • Tailing or Incomplete UV Signal: When monitoring the deprotection by UV spectrophotometry, the release of the dibenzofulvene (DBF)-piperidine adduct (λmax ≈ 301 nm) will be slow, prolonged, or the final absorbance value will be lower than theoretically expected.[5]

  • Positive Qualitative Tests: A positive result from a qualitative test for free amines (e.g., the Kaiser or ninhydrin test) after the subsequent coupling step indicates that the previous deprotection was incomplete, leaving unreacted N-terminals that were then capped.[6]

  • Mass Spectrometry Analysis: Analysis of the crude peptide by mass spectrometry will reveal a significant peak corresponding to a deletion sequence ([M-H]⁻ of the target peptide minus the mass of the (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid residue).

Q3: What are the primary side reactions associated with aggressive deprotection conditions?

While incomplete deprotection is the main concern, overly aggressive strategies can introduce other issues. The most common side reaction in Fmoc chemistry is aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Ser motifs.[1][7] While not directly caused by the difluorophenylpentanoic acid residue itself, using stronger bases or higher temperatures to force its deprotection can accelerate aspartimide formation elsewhere in the peptide sequence.[8]

Section 2: Troubleshooting Guide for Deprotection Failures

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Problem: UV monitoring shows a significantly lower-than-expected absorbance for the DBF-piperidine adduct, and mass spec confirms a deletion sequence.

  • Probable Cause #1: Peptide Aggregation. This is the most likely cause. The growing peptide chain, particularly with multiple hydrophobic residues, is collapsing onto itself, blocking reagent access.

    • Solution 1.1: Change the Primary Solvent. Switch from DMF to N-Methyl-2-pyrrolidone (NMP). NMP has superior solvating properties for protected peptides and is more effective at disrupting the hydrogen-bonded secondary structures that lead to aggregation.[2]

    • Solution 1.2: Extend Deprotection Time. Perform two extended deprotection steps of 15-20 minutes each. This increased exposure can allow the piperidine to gradually penetrate the aggregated clusters. For difficult sequences, longer deprotection times may be necessary.[5]

    • Solution 1.3 (Advanced): Elevate Temperature. Perform the deprotection at an elevated temperature (e.g., 40-50°C). Increased thermal energy can help to break up aggregated structures.[1] Caution: This should be used judiciously, as elevated temperatures can increase the risk of side reactions like aspartimide formation.[5]

  • Probable Cause #2: Insufficient Basicity. The steric hindrance around the Fmoc group may require a more potent basic reagent to efficiently abstract the C9-proton.

    • Solution 2.1: Use a Stronger, Non-Nucleophilic Base. Replace the standard 20% piperidine/DMF solution with a solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-5% piperidine in DMF. DBU is a much stronger, non-nucleophilic base that rapidly catalyzes the β-elimination.[9][10] The small amount of piperidine is retained to act as a nucleophilic scavenger for the liberated dibenzofulvene (DBF), preventing its potential side reactions with the newly deprotected amine.[1]

    • Solution 2.2: Consider Alternative Secondary Amines. 4-Methylpiperidine (4MP) or piperazine have been shown to be effective alternatives to piperidine and may offer different kinetic profiles for hindered systems.[11][12]

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing incomplete Fmoc deprotection.

G start Incomplete Deprotection Detected (UV, MS, etc.) check_uv Is UV Adduct Signal Low or Tailing? start->check_uv cause_agg Probable Cause: Peptide Aggregation check_uv->cause_agg  Yes cause_steric Probable Cause: Steric Hindrance / Insufficient Basicity check_uv->cause_steric  No, signal is sharp  but reaction is slow sol_agg1 Action: Switch solvent from DMF to NMP cause_agg->sol_agg1 First Step sol_steric1 Action: Use stronger base (2% DBU / 5% Piperidine in DMF) cause_steric->sol_steric1 Recommended sol_agg2 Action: Extend deprotection time (e.g., 2 x 20 min) sol_agg1->sol_agg2 If persists sol_agg3 Action: Increase temperature (e.g., 40-50°C) sol_agg2->sol_agg3 If persists re_eval Re-evaluate with next cycle sol_agg3->re_eval sol_steric2 Action: Try alternative amine (e.g., 4-Methylpiperidine) sol_steric1->sol_steric2 Alternative sol_steric2->re_eval

Caption: Troubleshooting decision tree for incomplete Fmoc deprotection.

Section 3: Optimized Protocols and Methodologies

Protocol 1: Standard Fmoc Deprotection with UV Monitoring

This protocol serves as the baseline and incorporates real-time monitoring to ensure completion.

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.

  • Initial Deprotection: Add 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain the solution and collect the filtrate.

  • Main Deprotection: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 15 minutes. Drain and combine the filtrate with the collection from step 2.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

  • Monitoring:

    • Combine the filtrates from steps 2 and 3 in a volumetric flask of a known volume (e.g., 25 mL).

    • Dilute to the mark with DMF. A further dilution may be required to bring the absorbance into the linear range of the spectrophotometer.

    • Blank the spectrophotometer with the 20% piperidine/DMF solution.

    • Measure the absorbance of the diluted filtrate at ~301 nm.[5]

    • Calculate the resin loading based on the known molar extinction coefficient of the DBF-piperidine adduct (ε ≈ 7800 M⁻¹cm⁻¹). Compare this to the theoretical loading.

Protocol 2: DBU-Catalyzed Deprotection for Difficult Sequences

This protocol is recommended when Protocol 1 fails or for sequences known to aggregate.

  • Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) DBU and 5% (v/v) piperidine in high-purity DMF.

  • Resin Preparation: Swell the peptidyl-resin in DMF and drain.

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin. Agitate for 5-7 minutes. Drain the solution. Add a second, fresh aliquot and agitate for another 5-7 minutes.

  • Washing: It is critical to wash the resin extensively with DMF (at least 7-10 times) to completely remove the highly basic DBU, which could interfere with the subsequent coupling step.

  • Monitoring: Proceed with UV monitoring as described in Protocol 1.

Data Summary: Deprotection Reagent Comparison
Reagent CompositionTypical TimeProsCons
20% Piperidine in DMF2 x 10-15 minStandard, well-characterized, cost-effective.Can be slow for hindered residues; less effective for aggregated sequences.
20% Piperidine in NMP2 x 10-15 minBetter solvation properties, helps disrupt aggregation.[2]NMP is more viscous and expensive than DMF.
2% DBU / 5% Piperidine in DMF2 x 5-7 minVery fast and effective for hindered residues.[9][10]DBU is a strong base that must be washed away thoroughly; can promote side reactions if not controlled.[9]
20% 4-Methylpiperidine in DMF2 x 10-15 minSimilar efficacy to piperidine; not a controlled substance in some regions.[11]May have slightly different kinetics; less literature data available.
Fmoc Deprotection Mechanism

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.

G fmoc_aa Fmoc-NH-Peptide carbanion Carbanion Intermediate fmoc_aa->carbanion  Proton Abstraction base Base (Piperidine) base->carbanion adduct DBF-Piperidine Adduct (UV Active) base->adduct dbf Dibenzofulvene (DBF) carbanion->dbf  β-Elimination free_amine H₂N-Peptide carbanion->free_amine dbf->adduct  Nucleophilic Attack

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

References

  • Vapourtec. (2025). Learn Why Flow Outperforms Batch for Peptide Synthesis. [Link]

  • Wipf, P., & Kunz, F. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(5), 281-284. [Link]

  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1551. [Link]

  • Katritzky, A. R., et al. (2010). DBU-Catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides. Organic & Biomolecular Chemistry, 8(23), 5433-5439. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. [Link]

  • Batey, R. A., et al. (2017). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto TSpace Repository. [Link]

  • Albericio, F., et al. (2019). Green Chemistry - In situ Fmoc removal. Green Chemistry, 21(13), 3459-3464. [Link]

  • Kumar, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2419-2426. [Link]

  • Langel, Ü., et al. (2021). Dipropylamine as an Fmoc-Deprotection Reagent for Aspartimide-Prone Peptides in High-Temperature Solid-Phase Peptide Synthesis. ACS Omega, 6(40), 26132-26139. [Link]

  • Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link]

  • Gupta, S., et al. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 6(76), 72394-72401. [Link]

  • Pentelute, B. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13987-13996. [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7(2), 107-111. [Link]

  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1551. [Link]

  • Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link]

  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Chem-Impex. (n.d.). (S)-Fmoc-2-amino-5,5,5-trifluoropentanoic acid. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubChem. (n.d.). (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

Sources

Technical Support Center: Solvent Selection for (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate solvent system for this compound. We will explore the underlying chemical principles, offer step-by-step protocols for solubility testing, and provide solutions to common challenges.

Quick Start & Executive Summary

(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid is an amphiphilic molecule, possessing both a polar, hydrophilic amino acid head and a nonpolar, hydrophobic difluorophenylpentyl tail. This dual nature makes solvent selection non-trivial.

  • For Aqueous Buffers: Solubility is highly pH-dependent. The compound is least soluble at its isoelectric point (pI) and significantly more soluble at pH values 1.5-2 units above or below the pI. Start with a slightly acidic (pH ~2-3) or slightly basic (pH ~8-9) aqueous buffer.

  • For Organic Solvents: Highly polar aprotic solvents are the best starting point. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent primary choices. Polar protic solvents like methanol or ethanol can also be effective, often in combination with water.

  • Co-Solvent Systems: For applications requiring a mixture, a combination of water (with pH adjustment) and a miscible organic solvent like acetonitrile, ethanol, or THF often yields the best results.

Frequently Asked Questions (FAQs)

Q1: Why is my (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid not dissolving in pure water?

This is the most common issue encountered. The insolubility stems from the molecule's structure:

  • Zwitterionic Nature: Like other amino acids, this compound exists as a zwitterion at neutral pH, with both a positive charge on the amino group (-NH₃⁺) and a negative charge on the carboxyl group (-COO⁻). While this imparts polarity, the strong intermolecular electrostatic interactions in the solid state can lead to high lattice energy, reducing solubility.

  • Hydrophobic Tail: The pentyl chain and, more significantly, the 3,5-difluorophenyl group, constitute a large, nonpolar region. The introduction of fluorine atoms into the phenyl ring significantly increases its hydrophobicity.[][2] In a neutral aqueous environment, these hydrophobic tails tend to aggregate to minimize contact with water, further limiting solubility. The fundamental principle of "like dissolves like" dictates that a purely polar solvent like water is not ideal for a molecule with significant nonpolar character.[3][4][5]

Q2: How does pH adjustment increase aqueous solubility?

Adjusting the pH away from the compound's isoelectric point (pI) is a critical strategy.[6][7]

  • In Acidic Conditions (Low pH): By adding an acid (e.g., HCl), you protonate the carboxylate group (-COO⁻ to -COOH), eliminating the negative charge. The molecule now carries a net positive charge on the amino group (-NH₃⁺), forming a cationic salt (e.g., a hydrochloride salt). This salt is essentially an ion and is much more readily solvated by polar water molecules.

  • In Basic Conditions (High pH): By adding a base (e.g., NaOH), you deprotonate the ammonium group (-NH₃⁺ to -NH₂), eliminating the positive charge. The molecule now carries a net negative charge on the carboxylate group (-COO⁻), forming an anionic salt (e.g., a sodium salt). This anionic species is also significantly more soluble in water.

Q3: What is the best organic solvent for this compound?

For organic applications, polar aprotic solvents are generally the most effective initial choice.

  • Recommended: DMSO (Dimethyl sulfoxide) and DMF (N,N-Dimethylformamide). These solvents have large dipole moments and can effectively solvate both the polar amino acid head and the nonpolar difluorophenyl ring.[4]

  • Alternatives: Polar protic solvents like methanol and ethanol can also be used. Their hydroxyl groups can hydrogen bond with the amino acid portion, while their alkyl chains can interact with the hydrophobic tail. However, solubility might be lower than in DMSO or DMF.

  • Avoid: Purely nonpolar solvents like hexane or toluene are very unlikely to dissolve the compound due to the high polarity of the amino acid head.[5][8]

Q4: Can I use acetonitrile (ACN) or tetrahydrofuran (THF)?

Yes, but likely with some limitations.

  • Acetonitrile (ACN): ACN is a polar aprotic solvent favored for applications like HPLC.[8] It may dissolve the compound to some extent, but its solvating power for the charged amino acid portion is less than that of DMSO. It is often best used as a co-solvent with water.[9]

  • Tetrahydrofuran (THF): THF is another versatile polar aprotic solvent.[8] Similar to ACN, it may provide moderate solubility but is unlikely to be as effective as DMSO for achieving high concentrations.

Troubleshooting Guide & Experimental Protocols

Issue: Compound precipitates out of solution after initial dissolution.

This often occurs when a solution is prepared near its saturation point or when the temperature changes. It can also happen when mixing an organic stock solution with an aqueous buffer.

  • Causality: The solution was likely supersaturated. The difluorophenyl groups can promote aggregation (a phenomenon known as the "fluorous effect"), leading to precipitation over time.[2] If you mixed a DMSO stock into a buffer, you may have exceeded the compound's solubility limit in the final mixed-solvent system.

  • Solution 1: Gentle Heating: Gently warm the solution (e.g., to 30-40 °C) and sonicate. This can increase both the rate of dissolution and the solubility limit. Always check the compound's thermal stability before heating.

  • Solution 2: Adjust Co-Solvent Ratio: If working with a mixed-solvent system, systematically vary the ratio. For example, if a 5% DMSO/buffer solution is cloudy, try preparing it in 10% DMSO/buffer.

  • Solution 3: Re-evaluate pH: Ensure the pH of your aqueous buffer has not drifted and is sufficiently far from the compound's pI.

Protocol 1: Systematic Solvent Screening Workflow

This protocol provides a structured approach to finding a suitable solvent for your specific concentration needs.

  • Preparation: Dispense a small, accurately weighed amount of (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid (e.g., 1 mg) into several small, inert glass vials.

  • Initial Screening (Organic Solvents):

    • To the first set of vials, add a measured volume (e.g., 100 µL) of a candidate solvent (DMSO, DMF, Methanol, Acetonitrile).

    • Vortex or sonicate the vials for 2-5 minutes at room temperature.

    • Visually inspect for dissolution. If dissolved, the solubility is at least 10 mg/mL. If not, add another 100 µL of solvent (to test for 5 mg/mL) and repeat sonication. Continue this process to estimate the solubility.

  • Initial Screening (Aqueous Systems):

    • To a second set of vials, add a measured volume (e.g., 200 µL) of different aqueous buffers:

      • 0.1 M HCl (pH 1)

      • Phosphate buffer (pH 7.4)

      • 0.1 M NaOH (pH 13)

    • Vortex or sonicate and observe, as described above. This will quickly determine the impact of pH.

  • Optimization: Based on the initial screen, select the most promising solvent(s) for further testing at your target concentration.

Logical Flow for Solvent Selection

The following diagram outlines the decision-making process for choosing the right solvent system based on your experimental needs.

SolventSelection start What is the intended downstream application? nmr NMR or MS Analysis start->nmr Spectroscopy reaction Chemical Reaction start->reaction Synthesis storage Long-Term Storage (Stock Solution) start->storage Storage bioassay Biological Assay (Aqueous) start->bioassay Biological sol_nmr Use deuterated polar aprotic solvent. Primary: DMSO-d6 Secondary: MeOD, CD3CN nmr->sol_nmr sol_reaction Select a solvent that is inert to reactants. - Polar Aprotic (DMSO, DMF) are often good starting points. - Check compatibility with reagents. reaction->sol_reaction sol_storage Use a high-purity polar aprotic solvent to achieve high concentration. Primary: Anhydrous DMSO Store at -20°C or -80°C, desiccated. storage->sol_storage sol_bioassay Prepare concentrated stock in 100% DMSO. Perform serial dilution into final aqueous assay buffer. Ensure final DMSO concentration is non-toxic to cells (typically <0.5%). bioassay->sol_bioassay

Caption: Decision workflow for application-specific solvent selection.

Solvent Properties Reference Table

The table below summarizes the properties of recommended solvents. The dielectric constant is a good measure of a solvent's polarity.[3][4]

SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Suitability & Key Considerations
Water (pH adjusted) Polar Protic80.1100Excellent for soluble salt forms. Avoid pH near the pI.
DMSO Polar Aprotic47.2189Primary recommendation. Excellent solvating power for amphiphilic molecules. Hygroscopic.
DMF Polar Aprotic36.7153Strong alternative to DMSO. Can be easier to remove under vacuum.
Methanol (MeOH) Polar Protic33.065Good solubility, but may be lower than DMSO/DMF. Volatile.
Ethanol (EtOH) Polar Protic24.578Often used in co-solvent systems with water.
Acetonitrile (ACN) Polar Aprotic37.582Common in chromatography; moderate solvating power for this compound.[8]
Tetrahydrofuran (THF) Polar Aprotic7.666Moderate solvating power. Risk of peroxide formation upon storage.[8]

References

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
  • Lesson Explainer: Polar and Nonpolar Solvents. Nagwa.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Fluorin
  • Selected examples of fluorinated amino acids and their modes of incorporation into peptides and proteins.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.

Sources

Validation & Comparative

The Fluorine Fingerprint: 19F NMR Characterization of (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical characterization framework for (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid , focusing on 19F NMR as the primary analytical tool.

Executive Summary

(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid is a fluorinated non-canonical amino acid, structurally related to Homophenylalanine but extended by one methylene unit and fluorinated at the meta positions. In drug discovery, this motif is employed to modulate lipophilicity and metabolic stability without significantly altering steric bulk.

This guide establishes 19F NMR as the superior analytical method for this compound, offering a "background-free" window into structural identity and enantiomeric purity that 1H NMR and HPLC cannot match in efficiency.

Comparison of Analytical Platforms
Feature1H NMR HPLC-UV 19F NMR (Recommended)
Specificity Low (Aromatic overlap common)Medium (Retention time only)High (Distinct chemical shift)
Background High (Solvent/impurity signals)Low (If gradient optimized)Zero (100% endogenous silence)
Chiral Analysis Difficult (Complex diastereomers)Slow (Requires chiral columns)Fast (In-situ CSA derivatization)
Throughput MediumLow (15-30 min/run)High (<2 min/scan)

Technical Characterization: The 19F Advantage

Structural Confirmation

The 3,5-difluorophenyl moiety possesses a


 symmetry axis along the C1-C4 bond of the aromatic ring. This symmetry renders the two fluorine atoms chemically equivalent but magnetically distinct in coupled spectra.
  • Predicted Chemical Shift:

    
     ppm (relative to 
    
    
    
    ).
  • Multiplicity (1H-Decoupled): Singlet (

    
    ).
    
  • Multiplicity (1H-Coupled): Triplet of triplets (

    
    ).
    
    • Coupling Constants:

      • 
         (ortho): 
        
        
        
        Hz[1]
      • 
         (para): 
        
        
        
        Hz
    • Note: In 3,5-difluoro systems,

      
       and 
      
      
      
      often have similar magnitudes, creating a pseudo-triplet appearance.
Enantiomeric Purity Determination (The "(S)-" Factor)

Validating the (S)-configuration is critical. Standard polarimetry is error-prone for novel analogs. 19F NMR coupled with a Chiral Solvating Agent (CSA) or derivatization provides a direct readout of Enantiomeric Excess (


).

Mechanism: In an achiral solvent (e.g.,


), the (R) and (S) enantiomers exhibit identical 19F shifts (single peak). Upon adding a chiral agent (e.g., (R)-

-methylbenzylamine or Mosher's acid chloride), the enantiomers form diastereomeric complexes with distinct chemical environments, splitting the 19F signal.

Experimental Protocols

Protocol A: Standard Structural Verification (1D 19F NMR)

Objective: Confirm identity and chemical purity.

  • Sample Prep: Dissolve

    
     mg of the amino acid in 0.6 mL of deuterated solvent.
    
    • Recommended Solvent:

      
       (Methanol-
      
      
      
      ) or DMSO-
      
      
      (for solubility).
    • Internal Standard:

      
      -trifluorotoluene (
      
      
      
      ppm) or hexafluorobenzene (
      
      
      ppm).
  • Acquisition Parameters:

    • Pulse Sequence: zgfhigqn (Inverse gated decoupling to suppress NOE for integration).

    • Spectral Width: 50 ppm (centered at -110 ppm).

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 5–10 seconds for quantitative results).
    • Scans: 16–64 scans.

  • Data Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz).

    • Phase and baseline correct.

    • Reference spectrum to internal standard.

Protocol B: Rapid Determination via Mosher's Amide

Objective: Calculate enantiomeric excess of the (S)-isomer.

  • Derivatization:

    • Mix 2 mg of Amino Acid + 4 mg of (R)-(-)-

      
      -methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
    • Add 0.5 mL Pyridine-

      
       (acts as solvent and base).
      
    • Shake for 10 minutes at Room Temp.

  • Acquisition:

    • Run 19F NMR (no decoupling needed).

    • Focus on the -CF3 signal of the Mosher group (approx -71 ppm) AND the Ar-F signal (-110 ppm).

  • Analysis:

    • The (S,R)-diastereomer (target) and (R,R)-diastereomer (impurity) will show distinct peaks.

    • Calculate

      
      :
      
      
      
      

Workflow Visualization

G Start Crude Product (S)-2-Amino-5-(3,5-F2-Ph) Solubility Dissolve in DMSO-d6 or CD3OD Start->Solubility Acquisition Acquire 19F NMR (1H Decoupled) Solubility->Acquisition Decision Signal Check @ -110 ppm Acquisition->Decision Singlet Single Peak (Chemically Pure) Decision->Singlet Yes Multiplet Multiple Peaks (Impure/Degraded) Decision->Multiplet No ChiralCheck Add Chiral Agent (Mosher's / CSA) Singlet->ChiralCheck ChiralAcq Acquire 19F NMR ChiralCheck->ChiralAcq Result Calculate % ee from Split Peaks ChiralAcq->Result

Figure 1: Analytical workflow for structural and chiral verification of fluorinated amino acids.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for coupling constants and shift ranges).
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
  • Yu, J. X., et al. (2005). 19F NMR Characterization of Fluorinated Amino Acids. Journal of Fluorine Chemistry. (General reference for Ar-F amino acid shifts).

Sources

A Comparative Guide to the X-ray Crystallography of Peptides Containing (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A. (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid. B. Comparison of crystallization screening outcomes between a native peptide and a fluorinated analogue. C. Overall workflow for peptide crystallography. D. Step-by-step vapor diffusion crystallization setup.

Introduction: The Strategic Advantage of Fluorination in Peptide Crystallography

In the landscape of drug discovery and materials science, peptides engineered with non-canonical amino acids offer a powerful toolkit for modulating biological activity, enhancing metabolic stability, and controlling molecular conformation.[1][2] Among these, fluorinated amino acids are particularly compelling. The introduction of fluorine, a small and highly electronegative atom, can profoundly influence a peptide's physicochemical properties, including hydrophobicity, proteolytic stability, and secondary structure propensity.[2][3][4] This guide focuses on the practical aspects of X-ray crystallography for peptides incorporating (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid, a non-natural amino acid featuring a difluorinated phenyl ring.

The strategic placement of fluorine can be a decisive factor in overcoming the primary bottleneck of X-ray crystallography: the growth of high-quality, diffraction-ready crystals.[5][6] The polar C-F bond can introduce favorable intermolecular interactions, such as dipole-dipole or halogen bonding, which can stabilize crystal lattice contacts and promote ordered packing—an effect often difficult to achieve with flexible, native peptides.[7][8][9] This guide provides a comparative framework for researchers, contrasting methodologies and offering experimental insights to leverage the unique properties of this fluorinated amino acid for successful structure determination.

Part 1: Peptide Synthesis and Purification - The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with a peptide of exceptional purity, typically >95% as determined by HPLC and mass spectrometry.[10] The presence of impurities or closely related peptide sequences can inhibit nucleation or introduce disorder into the crystal lattice.[10]

Comparative Synthesis Strategies

The incorporation of (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[7][11] Both Fmoc and Boc protection strategies are viable, with the choice often depending on the overall peptide sequence and the scale of the synthesis.

  • Fmoc-based SPPS: This is the most common method for research-scale synthesis. The Fmoc-protected version of the fluorinated amino acid is coupled to the growing peptide chain using standard activation reagents.

  • Boc-based SPPS: Generally reserved for larger-scale synthesis, this method requires strong acids like hydrogen fluoride (HF) for final cleavage, which may not be suitable for all sequences or laboratory settings.[12][13]

Recommended Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
  • Resin Selection: Choose a suitable resin based on the C-terminal residue (e.g., Fmoc-Gly-Wang resin for a C-terminal glycine).[14]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in N,N-Dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.[14][15]

  • Amino Acid Activation & Coupling:

    • Dissolve Fmoc-(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid and a coupling agent (e.g., HATU) in DMF.[14][15]

    • Add an activator base, such as N,N-Diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the deprotected resin and allow it to react.

  • Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain a fluffy, white powder.

Part 2: Crystallization Strategy - A Comparative Approach

Crystallizing peptides is notoriously challenging due to their inherent flexibility.[5][10] The introduction of the difluorophenyl moiety is hypothesized to aid crystallization by promoting π-stacking and other non-covalent interactions, potentially leading to a higher success rate compared to its non-fluorinated counterpart.

Experimental Workflow for Peptide Crystallography

Peptide_Crystallography_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC, >95%) Peptide_Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Screening High-Throughput Screening Characterization->Screening Pure Peptide Optimization Condition Optimization Screening->Optimization Hits Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction-Quality Crystals Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Phasing Phase Determination Data_Collection->Phasing Refinement Model Building & Refinement Phasing->Refinement Deposition PDB Deposition Refinement->Deposition

Caption: Overall workflow for peptide crystallography.

Comparison of Crystallization Methods

The most common and effective method for peptide crystallization is vapor diffusion .[16] This technique involves slowly increasing the concentration of both the peptide and a precipitant, guiding the system toward a supersaturated state conducive to crystal nucleation.

  • Hanging-Drop Vapor Diffusion: A drop containing the peptide and precipitant solution is suspended over a reservoir of a higher concentration precipitant. Water vapor diffuses from the drop to the reservoir, concentrating the peptide.

  • Sitting-Drop Vapor Diffusion: Similar to the hanging-drop method, but the drop sits on a pedestal within the well, which can be more stable and easier to set up.[6]

For hydrophobic peptides, such as those containing a difluorophenyl group, alternative methods like crystallization from organic solvents or using co-crystallization agents may be necessary.[17][18]

Screening and Optimization: A Data-Driven Comparison

A high-throughput screening approach using commercially available kits is the most efficient starting point.[5] Below is a hypothetical comparison of screening outcomes for a target peptide (TP) and its fluorinated analogue (TP-F₂).

Condition IDPrecipitantBufferAdditiveOutcome (TP)Outcome (TP-F₂)
A120% PEG 33500.1 M HEPES pH 7.50.2 M NaClAmorphous PrecipitateMicrocrystals
B71.6 M Ammonium Sulfate0.1 M MES pH 6.5NoneClearPhase Separation
C430% Isopropanol0.1 M Tris pH 8.50.1 M MgCl₂Oily DropletsNeedle Crystals
D92.0 M Sodium MalonatepH 7.0NoneClearClear
H325% PEG 15000.1 M Citrate pH 5.5NoneAmorphous PrecipitateAmorphous Precipitate

Analysis: In this representative screen, the fluorinated peptide (TP-F₂) yielded crystalline hits in conditions where the native peptide only produced amorphous precipitate or remained clear. This supports the hypothesis that the fluorinated residue can promote more favorable crystal packing interactions.

Protocol: Sitting-Drop Vapor Diffusion for Initial Screening
  • Prepare Peptide Stock: Dissolve the lyophilized peptide in ultrapure water or a suitable buffer to a final concentration of 10-20 mg/mL. Centrifuge to remove any aggregates.

  • Plate Setup: Using a 96-well crystallization plate, pipette 100 µL of each screen condition into the reservoirs.

  • Drop Setting: On the corresponding pedestal, mix 1 µL of the peptide stock solution with 1 µL of the reservoir solution.

  • Sealing and Incubation: Seal the plate with clear tape and store it in a vibration-free incubator at a constant temperature (e.g., 20°C).

  • Monitoring: Regularly inspect the drops under a microscope over several weeks, documenting any changes such as precipitation, phase separation, or crystal growth.

Part 3: Data Collection and Structural Analysis

Once suitable crystals (optimally 0.2-1.0 mm in size) are obtained, the next step is X-ray diffraction analysis.[10]

From Crystal to Diffraction Pattern

Vapor_Diffusion Reservoir Reservoir Solution (High Precipitant Conc.) Vapor Vapor Diffusion (H₂O out) Drop Drop (Peptide + Low Precipitant) Drop->Vapor Equilibration Nucleation Supersaturation & Crystal Nucleation Vapor->Nucleation Growth Crystal Growth Nucleation->Growth

Caption: Step-by-step vapor diffusion crystallization setup.

  • Crystal Harvesting: Carefully remove a crystal from the drop using a nylon loop. The second most difficult step is often harvesting the crystals without causing damage.[5]

  • Cryo-protection: To prevent ice formation during data collection at cryogenic temperatures, the crystal is briefly soaked in a cryoprotectant solution. This is typically the mother liquor supplemented with an agent like glycerol or ethylene glycol.

  • Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source. A detector records the pattern of diffracted X-rays.[6]

  • Data Processing & Phasing: Software is used to process the diffraction images, determine the unit cell parameters, and solve the "phase problem" to generate an initial electron density map.[5][19]

  • Model Building and Refinement: An atomic model of the peptide is built into the electron density map and refined to best fit the experimental data.[19]

Structural Insights: The Role of the Difluorophenyl Group

Analysis of the final structure will reveal the precise conformation of the peptide and its packing arrangement in the crystal. Key points to investigate include:

  • Conformational Control: Does the fluorinated residue induce a specific secondary structure, such as a turn or extended β-strand?[20][21] Fluorination is known to influence the conformational preferences of amino acid side chains.[7][22]

  • Crystal Packing: Are the difluorophenyl rings involved in π-stacking or other aromatic interactions? Do the fluorine atoms participate in C-F···H-C hydrogen bonds or other dipole-based interactions that stabilize the lattice? These interactions are often key to improved crystal quality.[8][9]

By comparing the resulting structure to that of a non-fluorinated analogue (if available), researchers can gain invaluable, direct evidence of how strategic fluorination can be used as a tool to engineer molecular and supramolecular properties.

References

  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ChemMedChem. [Link]

  • The Role of Fluorine in Protein Studies: Unveiling Molecular Mysteries. Oreate AI Blog. [Link]

  • Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study. Frontiers in Chemistry. [Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. APC. [Link]

  • Peptide Crystallization. Creative Biostructure. [Link]

  • Methods for Protein Crystallization. Encyclopedia MDPI. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry. [Link]

  • Crystal structure of a hydrophobic 19-residue peptide helix containing three centrally located d amino acids. PNAS. [Link]

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research. [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Fluorinated peptide biomaterials. Peptide Science. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Fluorine in Peptide Design and Protein Engineering (2005). European Journal of Organic Chemistry. [Link]

  • Fluoro-Aryl Substituted α,β-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study. ResearchGate. [Link]

  • Method for crystallization of amino acids.
  • Crystallization process development: Peptide crystallization. Cambrex. [Link]

  • A Newcomer's Guide to Peptide Crystallography. Journal of Visualized Experiments. [Link]

  • Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]

  • Degree of Side Chain Fluorination Controls Peptide Self-Assembly and Hydrogelation. ChemRxiv. [Link]

  • Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • X-ray Protein Crystallography. Physics LibreTexts. [Link]

  • Overview of Custom Peptide Synthesis. GenScript. [Link]

  • Development of Synthetic Methods for Unnatural Amino Acids and Their Applications to Peptides. Confit. [Link]

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A Researcher's Guide to the Validation of Chiral Purity for Fluorinated Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise stereochemical composition of molecular building blocks is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. Fluorinated amino acids, in particular, have emerged as invaluable components in the design of novel pharmaceuticals due to their unique ability to modulate metabolic stability, binding affinity, and conformational properties. However, the introduction of fluorine can significantly influence the analytical behavior of these molecules, necessitating a robust and nuanced approach to the validation of their chiral purity.

This guide provides an in-depth comparison of the primary analytical techniques employed for the determination of enantiomeric excess in fluorinated amino acid building blocks. We will delve into the underlying principles, experimental considerations, and practical workflows for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the stereochemical integrity of their drug candidates.

The Imperative of Chiral Purity in Fluorinated Amino Acids

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. One enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, induce harmful side effects. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous control and validation of the chiral purity of drug substances.[1][2][3][4][5] For fluorinated amino acids, which are increasingly incorporated into peptide and small molecule therapeutics, this scrutiny is paramount. The presence of even minor enantiomeric impurities can impact the final drug product's safety and efficacy profile.[6]

I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC stands as the most widely adopted technique for the routine analysis of enantiomeric purity due to its speed, sensitivity, and ease of use.[6] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

The "Why": Causality in Method Development

The selection of the appropriate CSP is the most critical decision in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for their broad applicability and robustness.[6][7] The choice between normal-phase and reversed-phase chromatography depends on the solubility and polarity of the fluorinated amino acid derivative. For many N-protected amino acids, such as the common N-Fluorenylmethoxycarbonyl (FMOC) derivatives used in peptide synthesis, reversed-phase conditions are often successful.[6][7] The inclusion of the FMOC protecting group also provides a convenient chromophore for UV detection.[7]

The mobile phase composition, particularly the type and concentration of the organic modifier and any acidic or basic additives, is fine-tuned to optimize the separation (resolution) and analysis time. For instance, trifluoroacetic acid is a common additive in reversed-phase separations of FMOC-amino acids.[6]

Experimental Workflow: A Self-Validating System

A robust chiral HPLC method should be validated according to ICH Q2(R1) or equivalent guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) for the undesired enantiomer.[1][2][3]

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis s1 Dissolve fluorinated amino acid derivative in appropriate solvent s2 Filter sample s1->s2 h1 Inject sample onto chiral column s2->h1 h2 Isocratic or gradient elution h1->h2 h3 UV Detection h2->h3 d1 Integrate peak areas of both enantiomers h3->d1 d2 Calculate enantiomeric excess (% ee) d1->d2

Caption: Workflow for Chiral Purity Validation by HPLC.

Detailed Protocol: Chiral HPLC of FMOC-Protected Fluorinated Phenylalanine
  • Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent polysaccharide-based chiral column.

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% trifluoroacetic acid. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min (isocratic).

  • Injection Volume: 5 µL.

  • Temperature: Ambient.

  • Detection: UV at 220 nm.[6]

  • Sample Preparation: Dissolve the FMOC-protected fluorinated phenylalanine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

II. Chiral Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution for Volatile Derivatives

Chiral GC-MS is a powerful technique for the enantiomeric analysis of amino acids, particularly when high resolution is required to separate the analyte from a complex matrix.[8][9] This method necessitates derivatization to render the amino acids volatile.

The "Why": Strategic Derivatization

The choice of derivatizing agent is crucial for successful chiral GC-MS analysis. The derivatization should proceed without racemization and produce a stable, volatile derivative. A common approach involves esterification of the carboxylic acid group followed by acylation of the amino group.[8][10][11] For fluorinated amino acids, derivatization with reagents like heptafluorobutyl chloroformate can enhance volatility and detector sensitivity.[8][10][11] The separation is then achieved on a chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral polysiloxane like Chirasil-L-Val.[8][9]

Experimental Workflow: Ensuring Integrity from Derivatization to Detection

G cluster_deriv Derivatization cluster_gcms Chiral GC-MS Analysis cluster_data Data Analysis dr1 Esterification of carboxylic acid dr2 Acylation of amino group dr1->dr2 g1 Inject derivatized sample dr2->g1 g2 Separation on chiral capillary column g1->g2 g3 Mass Spectrometry Detection (SIM mode) g2->g3 da1 Extract ion chromatograms g3->da1 da2 Integrate peak areas da1->da2 da3 Calculate % ee da2->da3

Caption: Workflow for Chiral Purity Validation by GC-MS.

Detailed Protocol: Chiral GC-MS of a Fluorinated Amino Acid
  • Derivatization:

    • Esterification: React the fluorinated amino acid with an acidic alcohol (e.g., 3M HCl in n-butanol) at elevated temperature.

    • Acylation: After removing the excess alcohol, acylate the amino group with a reagent such as trifluoroacetic anhydride or heptafluorobutyl chloroformate.[8][10][11]

  • GC Column: Chirasil-L-Val capillary column (or similar).

  • Oven Program: A temperature gradient is typically used, starting at a low temperature to trap the analytes and then ramping up to elute the derivatives. An example program could be: 80°C hold for 2 min, then ramp to 200°C at 5°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the sample concentration.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic fragment ions of the derivatized amino acid.

  • Analysis: Integrate the peak areas of the selected ions for each enantiomer and calculate the enantiomeric excess.

III. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct and Powerful Tool

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a unique and direct method for determining enantiomeric purity without the need for chromatographic separation.[12][13][14] The principle relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment around the fluorinated amino acid. This results in distinct ¹⁹F NMR signals for the two enantiomers.[12][15]

The "Why": Leveraging the ¹⁹F Nucleus

The ¹⁹F nucleus is highly sensitive (100% natural abundance) and has a wide chemical shift range, making it an excellent probe for chiral recognition.[12][13][14] The addition of a CSA, such as a chiral alcohol or a cyclodextrin derivative, forms transient diastereomeric complexes with the enantiomers of the fluorinated amino acid.[15] These complexes have slightly different electronic environments, leading to a separation of the ¹⁹F signals. Alternatively, reacting the amino acid with a CDA forms stable diastereomers, which will also exhibit distinct ¹⁹F NMR signals.[14][16][17]

Experimental Workflow: Simplicity and Direct Measurement

G cluster_prep Sample Preparation cluster_nmr ¹⁹F NMR Analysis cluster_data Data Analysis p1 Dissolve fluorinated amino acid in NMR solvent p2 Add Chiral Solvating Agent (CSA) or react with Chiral Derivatizing Agent (CDA) p1->p2 n1 Acquire ¹⁹F NMR spectrum p2->n1 d1 Integrate ¹⁹F signals of the diastereomeric species n1->d1 d2 Calculate enantiomeric excess (% ee) d1->d2

Caption: Workflow for Chiral Purity Validation by ¹⁹F NMR.

Detailed Protocol: ¹⁹F NMR with a Chiral Solvating Agent
  • Sample Preparation: In a 5 mm NMR tube, dissolve an accurately weighed amount of the fluorinated amino acid (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).[12]

  • Addition of CSA: Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol). The optimal ratio of CSA to analyte should be determined empirically.

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. A proton-decoupled ¹⁹F spectrum is typically acquired to simplify the signals to singlets.

  • Analysis: Integrate the areas of the two resolved ¹⁹F signals corresponding to the two enantiomers. Calculate the enantiomeric excess directly from the integration values.

Comparative Summary and Best Practices

FeatureChiral HPLCChiral GC-MS¹⁹F NMR Spectroscopy
Principle Differential interaction with a chiral stationary phaseSeparation of volatile chiral derivatives on a chiral columnDiastereomeric differentiation in solution using a chiral agent
Sample Prep Simple dissolution, may require N-protection (e.g., FMOC)Derivatization required (esterification, acylation)Simple dissolution, addition of CSA or CDA
Sensitivity High (ng to pg level)Very high (pg to fg level)Moderate (mg to µg level)
Resolution Generally good to excellentExcellentDependent on chiral agent and magnetic field strength
Quantitation Highly accurate and preciseHighly accurate and preciseAccurate, precision can be slightly lower than chromatography
Speed Fast (typically < 30 min)[6]Slower due to derivatization and GC run timeVery fast acquisition (< 10 min)[18]
Key Advantage Widely applicable, robust, and routineHigh resolving power, ideal for complex matricesDirect, no physical separation, minimal sample prep
Key Limitation Requires screening of columns and mobile phasesDerivatization can be time-consuming and introduce errorsLower sensitivity, requires a fluorinated analyte
Recommendations for Method Selection:
  • For routine quality control and high-throughput screening: Chiral HPLC is often the method of choice due to its speed, robustness, and ease of automation.[6]

  • For trace-level enantiomeric impurity detection in complex samples: Chiral GC-MS provides unparalleled sensitivity and resolving power.[8]

  • For rapid, direct analysis of fluorinated amino acids without extensive method development: ¹⁹F NMR is an exceptionally powerful and efficient tool.[12]

Conclusion

The validation of chiral purity for fluorinated amino acid building blocks is a critical step in ensuring the quality and safety of next-generation pharmaceuticals. A thorough understanding of the principles and practical considerations of Chiral HPLC, Chiral GC-MS, and ¹⁹F NMR spectroscopy allows researchers to select the most appropriate analytical strategy for their specific needs. By implementing well-designed, self-validating experimental protocols, scientists can confidently establish the stereochemical integrity of these vital building blocks, paving the way for the development of safer and more effective medicines.

References

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. ACS Publications. [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). [Link]

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.. [Link]

  • Chapter 4: NMR Discrimination of Chiral Organic Compounds. IntechOpen. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]

  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by >19>F NMR Spectroscopy. KAIST. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

  • Chiral analysis by NMR spectroscopy. Tesi di dottorato. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. ResearchGate. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. [Link]

  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. SlideShare. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

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Safety Operating Guide

Proper Disposal Procedures: (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For researchers handling (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid (CAS: Analogous to fluorinated amino acids), standard organic waste disposal is insufficient due to the thermal stability of the carbon-fluorine (C-F) bond and the generation of corrosive hydrogen fluoride (HF) gas during combustion.

Parameter Critical Directive
Primary Hazard HF Generation upon incineration; Respiratory Irritant (Solid).
Waste Stream Halogenated Organic Waste (Must be flagged for HF-scrubbed incineration).
Segregation Do NOT mix with strong oxidizers or non-halogenated solvents (e.g., pure acetone/methanol) if possible, to minimize disposal costs, though chemically compatible.
Container High-density polyethylene (HDPE) or Glass. Avoid metal if acidic solutions are involved.
Labeling Must explicitly state: "Contains Fluorinated Organics."

Chemical Characterization & Hazard Assessment

To ensure scientific integrity in our disposal protocols, we must understand the causality of the hazards. This compound is a non-proteinogenic amino acid featuring a difluorophenyl group.

The Fluorine Factor (The "Why")

Standard laboratory waste is often incinerated at moderate temperatures. However, the C-F bond is one of the strongest in organic chemistry (


 485 kJ/mol).
  • Incomplete Combustion: Standard kilns may fail to mineralize the structure completely, leading to the release of fluorinated toxic byproducts (e.g., PFIB or fluorinated dioxins).

  • HF Formation: When successfully combusted, the fluorine atoms combine with hydrogen to form Hydrogen Fluoride (HF) gas.

    • Impact: HF is highly corrosive to incinerator refractory linings and requires specific alkaline scrubbing systems (e.g., Venturi scrubbers) to prevent environmental release.

    • Operational Consequence: You generally cannot dispose of this in "General Organic Waste" bins destined for fuel blending or standard kilns.

Zwitterionic Nature

As an amino acid, the substance exists as a zwitterion at neutral pH.

  • Solubility: Moderate water solubility; soluble in acidic/basic aqueous buffers and polar organic solvents (DMSO, Methanol).

  • Reactivity: The primary amine is nucleophilic; the carboxylic acid is acidic. Segregation from strong oxidizers (e.g., permanganates, nitric acid) is mandatory to prevent exothermic degradation before disposal.

Pre-Disposal Stabilization & Segregation

Before removing the waste from the bench, follow these segregation protocols to ensure a self-validating safety system.

Compatibility Matrix
Waste ComponentCompatibility StatusAction/Reasoning
Halogenated Solvents (DCM, Chloroform)Compatible Preferred liquid carrier. Both require similar incineration profiles.
Aqueous Buffers (HPLC Waste)Compatible Ensure pH is 5–9. Extreme pH can degrade container integrity over time.
Strong Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE Risk of Fire/Explosion. The amine group is easily oxidized.
Strong Bases (NaOH > 1M)Caution May cause hydrolysis or salt formation, altering solubility and complicating incineration.

Disposal Workflows

Scenario A: Solid Substance (Pure or Expired)

Applicability: Expired reagent, contaminated powder, spill cleanup residues.

  • Container Selection: Use a wide-mouth HDPE jar or a clear glass jar with a Teflon-lined cap.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[1][2][3][4][5][6]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid (Solid)."

    • Hazard Checkbox: Toxic, Irritant.[1][2][6][7]

    • Critical Note: Write "FLUORINATED ORGANIC SOLID" clearly on the tag.

  • Secondary Containment: Place the jar inside a clear zip-lock bag (double containment) before placing it in the satellite accumulation area.

Scenario B: Liquid Waste (HPLC Effluent/Mother Liquor)

Applicability: Reaction mixtures, column fractions.

  • Stream Selection: This MUST go into the Halogenated Solvent waste stream (often the "Red Can" or designated carboy).

    • Why? Even if the solvent is 90% Methanol (non-halogenated), the presence of the fluorinated solute dictates the disposal path.

  • pH Check: If the solution is highly acidic (e.g., TFA used in HPLC), neutralize to pH 5–8 using Sodium Bicarbonate before adding to the main waste carboy to prevent off-gassing or container degradation.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet. Ensure "Fluorinated Amino Acid" is noted.

Visualizing the Decision Matrix

The following logic flow ensures that the fluorinated nature of the compound triggers the correct disposal pathway, preventing damage to facility infrastructure.

DisposalWorkflow Start Waste Generation: (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidContainer Pack in HDPE/Glass Jar Double Bag SolidPath->SolidContainer LiquidCheck Contains Halogenated Solvents (DCM/CHCl3)? LiquidPath->LiquidCheck FinalDest Final Disposal: High-Temp Incineration with HF Scrubbing SolidContainer->FinalDest HaloStream Add to Halogenated Waste Carboy LiquidCheck->HaloStream Yes NonHaloStream Segregate as 'Non-Halogenated Solvent with Fluorinated Contaminant' LiquidCheck->NonHaloStream No (e.g., MeOH/Water) HaloStream->FinalDest NonHaloStream->FinalDest Must Label Explicitly

Figure 1: Decision matrix for segregating fluorinated amino acid waste to ensure proper incineration protocols.

Emergency Spill Response

In the event of a benchtop spill, autonomy and speed are critical.

  • PPE Upgrade: Immediately don double nitrile gloves (fluorinated compounds can have enhanced permeation properties) and a P95/N95 particulate respirator if powder is airborne.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1]

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet mass into a waste jar.

    • Clean surface with soap and water; test pH of surface to ensure no acidic residue remains.

  • Wet Spill (Solution):

    • Cover with an absorbent pad or vermiculite.[3]

    • Do not use clay-based kitty litter if the solution contains Hydrofluoric Acid (unlikely here, but good practice for fluorine labs). Use universal polypropylene pads.

    • Place saturated pads into the Solid Hazardous Waste bag.

Regulatory Compliance & Waste Codes

While this specific compound may not be listed on the EPA's "P" or "U" lists (RCRA), "Due Diligence" requires characterizing it by its constituents.

  • RCRA Classification (USA): Not typically a characteristic waste (D-list) unless mixed with flammable solvents (D001). However, it must be managed as Non-Regulated Chemical Waste destined for Fuel Blending/Incineration .

  • European Waste Code (EWC):

    • Solids:16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).

    • Liquids:07 01 03 (organic halogenated solvents, washing liquids and mother liquors).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[8][9][Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • Tsang, W., et al. (1998). Incineration of Fluorinated Organics.[10][11][12] National Institute of Standards and Technology (NIST). [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.